Product packaging for p-Tolyl isobutyrate(Cat. No.:CAS No. 103-93-5)

p-Tolyl isobutyrate

Cat. No.: B093224
CAS No.: 103-93-5
M. Wt: 176.25 g/mol
InChI Key: UPPSFGGDKACIKP-UHFFFAOYSA-N
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Description

p-Tolyl isobutyrate, also known as (4-methylphenyl) 2-methylpropanoate, is a chemical ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized as a colorless to light yellow clear liquid with a density of approximately 1.00 g/cm³ at 20°C and a boiling point of 237°C . Its refractive index is documented as 1.487 . The compound is miscible in ethanol, soluble in fats and oils, but insoluble in water, making it a valuable non-polar reagent . In research contexts, this compound is primarily utilized as a key ingredient in the synthesis and study of fruit-based flavorants and fragrances due to its distinctive, specific fruit-like aroma . Its primary research value lies in its application as a model compound in gas chromatography (GC) studies for the analysis of retention indices, aiding in the identification and separation of complex mixtures . The compound's mechanism of action in olfactory and flavor research is attributed to its specific molecular structure and volatility, which interact with sensory receptors and contribute to aroma profiles. Available at a purity of >97.0% (GC) , this product is intended solely for laboratory and research applications. Acute toxicity data reports an oral LD50 of 4 mL/kg in rats and a dermal LD50 of 3970 µL/kg in rabbits . Researchers should consult the Safety Data Sheet and handle this material using appropriate personal protective equipment, as it is strictly for professional use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B093224 p-Tolyl isobutyrate CAS No. 103-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPSFGGDKACIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, fruity odour
Record name p-Tolyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name p-Tolyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.997
Record name p-Tolyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-93-5
Record name 4-Methylphenyl 2-methylpropanoate
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Record name p-Tolyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 4-methylphenyl ester
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Record name p-tolyl isobutyrate
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Record name P-CRESYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name p-Tolyl isobutyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

p-Tolyl isobutyrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of p-tolyl isobutyrate. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who may utilize this compound in their work.

Chemical Structure and Identifiers

This compound, also known as 4-methylphenyl 2-methylpropanoate, is an ester with the chemical formula C₁₁H₁₄O₂. It is structurally characterized by an isobutyryl group attached to the oxygen atom of a p-cresol (B1678582) moiety.

Systematic IUPAC Name: (4-methylphenyl) 2-methylpropanoate

CAS Number: 103-93-5[1]

Molecular Formula: C₁₁H₁₄O₂[1]

Molecular Weight: 178.23 g/mol [1]

Chemical Structure:

CH₃

O

O

CH₃

CH₃

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Colorless liquid with a fruity, floral odor.[2]
Boiling Point 237 °C[2]
Density 0.993 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.487[2]
Flash Point 205 °F (96.1 °C)
Vapor Pressure 0.0312 mmHg at 25 °C
Solubility Insoluble in water; soluble in alcohol and oils.[2]
LogP 2.89

Synthesis of this compound

This compound is typically synthesized via the esterification of p-cresol with isobutyric acid or its derivatives, such as isobutyryl chloride or isobutyric anhydride. A common laboratory-scale method is the Fischer esterification, which involves reacting p-cresol with isobutyric acid in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on a general procedure for the esterification of phenols with carboxylic acids.

Materials:

  • p-Cresol

  • Isobutyric acid

  • Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add p-cresol (1.0 eq) and isobutyric acid (1.2-1.5 eq).

  • Add a suitable solvent, such as toluene, to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC, GC).

  • Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted isobutyric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation if necessary.

G Synthesis of this compound via Fischer Esterification p_cresol p-Cresol reactants Reactants Mixture (in Toluene) p_cresol->reactants isobutyric_acid Isobutyric Acid isobutyric_acid->reactants reflux Reflux with Dean-Stark Trap reactants->reflux Add catalyst acid_catalyst H₂SO₄ (catalyst) acid_catalyst->reflux workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup Cool drying Drying (Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation (Optional) evaporation->purification product This compound evaporation->product If pure purification->product

Caption: Synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy
¹H NMR (in CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons~7.13d2H, ortho to -O-
Aromatic Protons~6.93d2H, meta to -O-
Methine Proton~2.76sept1H, -CH(CH₃)₂
Methyl Protons (Aryl)~2.31s3H, Ar-CH₃
Methyl Protons (Isobutyryl)~1.29d6H, -CH(CH₃)₂
¹³C NMR (in CDCl₃) Chemical Shift (ppm) Assignment
Carbonyl Carbon~176.0C=O
Aromatic Carbon (ipso, -O-)~148.5C-O
Aromatic Carbon (ipso, -CH₃)~134.5C-CH₃
Aromatic Carbons~129.8CH (meta)
Aromatic Carbons~120.8CH (ortho)
Methine Carbon~34.2-CH(CH₃)₂
Methyl Carbon (Aryl)~20.7Ar-CH₃
Methyl Carbons (Isobutyryl)~19.0-CH(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Vibration Mode
~2970C-HAlkyl stretch
~1750C=OEster carbonyl stretch
~1510, ~1460C=CAromatic ring stretch
~1200, ~1170C-OEster C-O stretch
Mass Spectrometry (Electron Ionization)
m/z Relative Intensity Possible Fragment Ion
178Moderate[M]⁺ (Molecular Ion)
108High[HOC₆H₄CH₃]⁺ (p-cresol radical cation)
71Moderate[CH(CH₃)₂CO]⁺ (isobutyryl cation)
43High[CH(CH₃)₂]⁺ (isopropyl cation)

Applications in Research and Drug Development

While this compound is primarily known for its use as a fragrance and flavoring agent, its chemical structure lends itself to applications in organic synthesis and as a potential building block in the development of more complex molecules.

One notable application is its use in the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, which are valuable intermediates in the synthesis of various pharmaceuticals. The Fries rearrangement of this compound can provide a direct route to substituted hydroxy aryl ketones, which are key structural motifs in a number of biologically active compounds.

G Fries Rearrangement of this compound in Pharmaceutical Synthesis start This compound reaction Fries Rearrangement start->reaction reagent Lewis Acid Catalyst (e.g., AlCl₃) reagent->reaction intermediate Hydroxy Aryl Ketone (Pharmaceutical Precursor) reaction->intermediate synthesis Multi-step Synthesis intermediate->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api

Caption: Fries Rearrangement Workflow.

References

p-Tolyl isobutyrate CAS registry number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Tolyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

CAS Registry Number: 103-93-5[1]

Synonyms: this compound is known by several other names in scientific literature and commerce. These include:

  • p-Cresyl isobutyrate[1]

  • 4-Methylphenyl 2-methylpropanoate[1]

  • Isobutyric acid, p-tolyl ester[1]

  • p-Methylphenyl isobutyrate[1]

  • para-Tolyl isobutyrate[1]

  • Paracresyl isobutyrate[1]

  • Propanoic acid, 2-methyl-, 4-methylphenyl ester[1]

  • FEMA 3075[2]

  • p-Tolyl 2-methylpropanoate[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Boiling Point 237 °C (lit.)[4]
Density 0.993 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.487 (lit.)[4]
Flash Point 205 °F (96.11 °C)[4]
Vapor Pressure 0.0312 mmHg at 25°C[4]
Solubility Insoluble in water; soluble in alcohol and oils.[2]
Appearance Colorless to light yellow clear liquid.[5]
Odor Strong, lily-narcissus odor.[4]

Experimental Protocols

While this compound is not widely implicated in specific biological signaling pathways, its synthesis and analysis are well-documented.

Synthesis via Acid-Catalyzed Esterification

A common method for the preparation of this compound is the acid-catalyzed esterification of p-cresol (B1678582) with isobutyric acid.[4]

Materials:

  • p-Cresol

  • Isobutyric acid

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, o-xylene)[6]

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-cresol and isobutyric acid in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound can be confirmed using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., HITACHI M-80B or equivalent).[2]

GC Conditions (Typical):

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Expected Mass Spectrum: The EI mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The top five peaks are typically observed at m/z values of 108, 43, 107, 71, and 77.[2]

Signaling Pathways and Biological Activity

Currently, there is a lack of substantial scientific literature detailing the involvement of this compound in specific cellular signaling pathways or its application in drug development. Its primary use is as a fragrance and flavoring agent.[4] Toxicological studies have been conducted to assess its safety for these applications, but research into its broader biological effects is limited.[7]

Workflow and Process Diagrams

As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate a general workflow for its synthesis and characterization, and a logical diagram for the assessment of its toxicological profile based on available data.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants p-Cresol + Isobutyric Acid Esterification Acid-Catalyzed Esterification Reactants->Esterification Crude Crude p-Tolyl isobutyrate Esterification->Crude Neutralization Neutralization (NaHCO3 wash) Crude->Neutralization Drying Drying (Anhydrous MgSO4) Neutralization->Drying Distillation Vacuum Distillation Drying->Distillation Pure Pure p-Tolyl isobutyrate Distillation->Pure GCMS GC-MS Analysis Pure->GCMS Data Purity & Identity Confirmation GCMS->Data

Caption: General Workflow for Synthesis and Purity Verification of this compound.

cluster_assessment Toxicological Assessment Compound This compound Genotoxicity Genotoxicity Assessment Compound->Genotoxicity Dermal Dermal Sensitization Compound->Dermal Systemic Systemic Toxicity Compound->Systemic ReadAcross Read-Across Analogs (e.g., p-Tolyl acetate) Genotoxicity->ReadAcross HumanTest Human Maximization Test Dermal->HumanTest TTC Threshold of Toxicological Concern (TTC) Systemic->TTC AmesTest Bacterial Reverse Mutation Assay (Ames Test) ReadAcross->AmesTest Conclusion Conclusion: No significant concern at current exposure levels AmesTest->Conclusion HumanTest->Conclusion TTC->Conclusion

Caption: Logical Flow of Toxicological Assessment for this compound.

References

A Comprehensive Technical Guide on the Physical Properties of 4-methylphenyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylphenyl 2-methylpropanoate (B1197409), also known by its synonyms p-tolyl isobutyrate and p-cresyl isobutyrate, is a benzoate (B1203000) ester recognized for its characteristic fruity, floral aroma.[1][2] Primarily utilized as a fragrance and flavoring agent, a thorough understanding of its physical properties is essential for its application in various industrial and research settings.[3][4] This technical guide provides a detailed overview of the core physical characteristics of 4-methylphenyl 2-methylpropanoate, complete with experimental protocols for their determination and logical workflows.

Core Physical Properties

The physical properties of 4-methylphenyl 2-methylpropanoate are summarized in the table below, providing a clear reference for laboratory and developmental use.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[1][5]
Molecular Weight 178.23 g/mol [1][5]
Physical Description Colorless liquid with a fruity, floral odor[1][4]
Boiling Point 237 °C at 760 mmHg[4][6]
Melting Point Not Applicable (Liquid at room temperature)[4]
Density 0.990 - 0.997 g/mL at 25 °C[1][4]
Refractive Index 1.484 - 1.490 at 20 °C[1][4]
Solubility Insoluble in water; Soluble in oils and miscible with ethanol[1][6]
Vapor Pressure 0.04 mmHg at 20 °C[6]
Flash Point 96.11 °C (205.00 °F)[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid esters like 4-methylphenyl 2-methylpropanoate are outlined below. These protocols are generalized and can be adapted for specific laboratory equipment and conditions.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of a small liquid sample.[7]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).

  • Procedure:

    • Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level above the side arm.

    • Add a small amount (approximately 0.5 mL) of 4-methylphenyl 2-methylpropanoate to the small test tube.

    • Place the capillary tube, open end down, into the test tube.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the thermometer assembly into the Thiele tube, with the oil level above the sample.

    • Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the oil bath.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[8][9]

  • Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL), electronic balance.

  • Procedure:

    • Measure and record the mass of a clean, dry graduated cylinder.

    • Carefully add a known volume (e.g., 5 mL) of 4-methylphenyl 2-methylpropanoate to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

    • Measure and record the combined mass of the graduated cylinder and the liquid.

    • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

    • Calculate the density using the formula: Density = Mass / Volume.

    • For improved accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[9]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a valuable property for identifying and assessing the purity of a liquid.[10][11]

  • Apparatus: Refractometer (e.g., Abbe refractometer).

  • Procedure:

    • Ensure the prism of the refractometer is clean and dry.

    • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

    • Place a few drops of 4-methylphenyl 2-methylpropanoate onto the prism.

    • Close the prism and allow the sample to spread evenly.

    • Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index value from the scale.

    • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties and a conceptual representation of the relationship between the compound and its key identifiers.

G cluster_0 Experimental Workflow for Physical Property Determination Sample 4-methylphenyl 2-methylpropanoate Sample BoilingPoint Boiling Point Determination (Thiele Tube Method) Sample->BoilingPoint Density Density Determination (Mass/Volume Measurement) Sample->Density RefractiveIndex Refractive Index Measurement (Refractometer) Sample->RefractiveIndex

Workflow for Physical Property Determination.

G Compound 4-methylphenyl 2-methylpropanoate CAS CAS: 103-93-5 Compound->CAS is identified by Formula Formula: C11H14O2 Compound->Formula has chemical Synonym1 This compound Compound->Synonym1 is also known as Synonym2 p-Cresyl isobutyrate Compound->Synonym2 is also known as Properties Physical Properties (Boiling Point, Density, etc.) Compound->Properties is characterized by

Key Identifiers and Properties Relationship.

Conclusion

This technical guide provides a consolidated resource on the physical properties of 4-methylphenyl 2-methylpropanoate for the scientific community. The presented data and experimental protocols offer a foundational understanding for the safe and effective handling, application, and quality control of this compound in research and development. The lack of significant biological activity data beyond its use as a flavor and fragrance agent suggests a low potential for direct involvement in signaling pathways in drug development contexts.

References

A Technical Guide to the Spectroscopic Analysis of p-Cresyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for p-cresyl isobutyrate (also known as p-tolyl isobutyrate), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The spectroscopic data for p-cresyl isobutyrate is crucial for its identification and characterization. The following tables summarize the available ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for p-Cresyl Isobutyrate [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.13d2HAr-H
6.93d2HAr-H
2.76sept1H-CH(CH₃)₂
2.31s3HAr-CH₃
1.29d6H-CH(CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for p-Cresyl Isobutyrate

Chemical Shift (ppm)Assignment
176.5C=O
148.6Ar-C-O
134.3Ar-C-CH₃
129.8Ar-CH
120.9Ar-CH
34.3-CH(CH₃)₂
20.8Ar-CH₃
19.1-CH(CH₃)₂

Note: The ¹³C NMR data is based on typical chemical shifts for similar structures and analysis of the available spectrum. Exact values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data for p-Cresyl Isobutyrate [2]

Wavenumber (cm⁻¹)IntensityAssignment
2970StrongC-H stretch (aliphatic)
1750StrongC=O stretch (ester)
1500, 1460MediumC=C stretch (aromatic)
1200, 1150StrongC-O stretch (ester)
820StrongC-H bend (aromatic, para-substituted)

Table 4: Mass Spectrometry Data for p-Cresyl Isobutyrate [1][3]

m/zRelative Intensity (%)Assignment
17813.7[M]⁺ (Molecular Ion)
108100.0[CH₃C₆H₄OH]⁺ (p-cresol fragment)
7116.0[C₄H₇O]⁺ (isobutyryl fragment)
4352.3[C₃H₇]⁺ (isopropyl fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of p-cresyl isobutyrate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks in ¹H NMR is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like p-cresyl isobutyrate, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired by passing an infrared beam through the sample.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: A dilute solution of p-cresyl isobutyrate is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then ionized. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like p-cresyl isobutyrate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of p-Cresyl Isobutyrate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

References

An In-depth Technical Guide to the Solubility Profile of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of p-tolyl isobutyrate. It includes qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows. This document is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the solubility characteristics of this compound.

Introduction to this compound

This compound is an ester known for its characteristic fruity, floral aroma. It is used as a flavoring and fragrance agent. Its physicochemical properties, particularly its solubility, are critical for its application in various formulations and for understanding its behavior in biological systems.

Chemical Structure:

Solubility Profile of this compound

The solubility of this compound has been characterized in various solvents. Generally, it is a non-polar compound with limited aqueous solubility and good solubility in organic solvents.

This compound is described as being insoluble in water and soluble in oils and ethanol[1][2]. This is consistent with the general principle that esters with a significant hydrocarbon component exhibit low water solubility but are soluble in non-polar or less polar organic solvents[3][4][5].

Quantitative solubility data for this compound is limited. The available data, primarily from estimations and calculations, are summarized in the table below.

SolventSolubilityTemperature (°C)MethodSource
Water140.7 mg/L25Estimated[6]
Water0.1 g/LNot SpecifiedPredictedFooDB
Waterlog10(S) = -2.86 mol/LNot SpecifiedCalculatedCheméo[7]
EthanolMiscibleNot SpecifiedExperimental[1]
OilsSolubleNot SpecifiedExperimental[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method[8][9][10][11]. This method is considered the gold standard for determining equilibrium solubility.

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, hexane, olive oil)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

  • Volumetric flasks and pipettes

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess solid ensures that equilibrium with the dissolved solute is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the undissolved solute settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow and Logical Relationships

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G A Add excess this compound to solvent in a sealed vial B Equilibrate by shaking at constant temperature (24-72 hours) A->B C Allow undissolved solid to settle B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw clear supernatant D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Dilute filtered sample F->G H Quantify concentration (e.g., HPLC or GC) G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of this compound.

Solubility is a critical parameter in the early stages of drug discovery and development. The following diagram illustrates the logical relationship between solubility and other key processes.

G cluster_0 Early Drug Discovery cluster_1 Lead Optimization A Compound Synthesis B Solubility Screening A->B C In Vitro Assays B->C D Poor Solubility B->D Identifies issues E Good Solubility B->E Proceeds C->E F Formulation Development D->F Requires enhancement G In Vivo Studies E->G F->G

Caption: The pivotal role of solubility in the drug discovery pipeline.

Conclusion

This technical guide has summarized the available solubility data for this compound, provided a detailed experimental protocol for its determination, and illustrated the relevant workflows. While there is a lack of extensive quantitative data in a wide range of organic solvents, the provided information serves as a solid foundation for researchers and drug development professionals. The experimental protocol outlined here can be readily implemented to generate further, more comprehensive solubility profiles for this compound. Understanding the solubility of this compound is essential for its effective use in various applications and for predicting its behavior in different environments.

References

Unveiling p-Tolyl Isobutyrate: A Synthetic Compound with Notable Applications

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to inquiries regarding its natural origins, extensive database searches indicate that p-tolyl isobutyrate is a synthetic compound and has not been reported to occur in nature.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, addressing the interests of researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, also known as 4-methylphenyl 2-methylpropanoate, is a benzoate (B1203000) ester recognized for its strong, lily-narcissus-like odor.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][3]
Molecular Weight 178.23 g/mol [1][2][3]
CAS Number 103-93-5[1][2][3][4]
Appearance Colorless to light yellow, clear liquid[1][5]
Boiling Point 237 °C[1][2]
Density 0.993 g/mL at 25 °C[1][2]
Flash Point 205 °F (96.11 °C)[1][2][5]
Refractive Index 1.487 at 20 °C[1][2]
Solubility Insoluble in water; soluble in alcohol and oils[1]

Synthesis of this compound

The primary method for producing this compound is through the esterification of p-cresol (B1678582) with isobutyric acid.[1][2]

Materials:

  • p-Cresol

  • Isobutyric acid

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Brine (saturated sodium chloride solution)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of p-cresol and isobutyric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux using a heating mantle and maintain reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis_of_p_Tolyl_Isobutyrate cluster_reaction pCresol p-Cresol pTolylIsobutyrate This compound pCresol->pTolylIsobutyrate H₂SO₄ (catalyst) Heat water Water pCresol->water H₂SO₄ (catalyst) Heat plus2 + pCresol->plus2 H₂SO₄ (catalyst) Heat isobutyricAcid Isobutyric Acid isobutyricAcid->pTolylIsobutyrate H₂SO₄ (catalyst) Heat isobutyricAcid->water H₂SO₄ (catalyst) Heat isobutyricAcid->plus2 H₂SO₄ (catalyst) Heat plus + plus->pTolylIsobutyrate H₂SO₄ (catalyst) Heat plus->water H₂SO₄ (catalyst) Heat plus->plus2 H₂SO₄ (catalyst) Heat

Caption: Synthesis of this compound via esterification.

Applications

The primary application of this compound is as a synthetic flavoring and fragrance agent.[1][2][5][6] Its strong floral scent makes it a valuable component in the formulation of various fragrances.[7] In the food industry, it is used to impart floral and fruity notes to a variety of products.[2][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[6]

Conclusion

While the natural occurrence of this compound remains unconfirmed, its synthesis, properties, and applications are well-documented. Its significance lies in the flavor and fragrance industry, where its unique olfactory characteristics are highly valued. The provided synthesis protocol offers a clear methodology for its laboratory preparation, enabling further research and application development.

References

Initial Toxicity and Safety Assessment of p-Tolyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate (CAS No. 103-93-5) is a synthetic fragrance ingredient with a floral scent, reminiscent of lily and narcissus[1]. It is also used as a flavoring agent in the food industry[2][3]. This technical guide provides a comprehensive overview of the initial toxicity and safety assessment of this compound, consolidating available data on its toxicological profile. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile for potential applications. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes the safety assessment workflow and metabolic pathways.

Physicochemical Properties

This compound is a colorless to light yellow clear liquid[2]. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC11H14O2[2][4]
Molecular Weight178.23 g/mol [2][4]
Boiling Point237 °C[2][3]
Density0.993 g/mL at 25 °C[2][3]
Refractive Indexn20/D 1.487[2]
Water SolubilityInsoluble[5]
LogP2.89[2]

Toxicity Profile

The safety of this compound has been evaluated for several endpoints, including acute toxicity, genotoxicity, skin sensitization, and phototoxicity. A summary of the available quantitative data is presented below.

EndpointSpeciesRouteValueReference
Acute Toxicity (LD50)RatOral4 mL/kg (3.53-4.58 mL/kg)[2]
Acute Toxicity (LD50)RabbitDermal3.97 mL/kg[2]

For several other toxicological endpoints, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is safe at current levels of use. This assessment utilized the Threshold of Toxicological Concern (TTC) and read-across approaches from structurally similar molecules[6][7].

  • Genotoxicity: Based on data from read-across analogs, ethyl p-tolyl carbonate and p-tolyl acetate, this compound is not expected to be genotoxic[6][7].

  • Repeated Dose Toxicity & Reproductive Toxicity: The systemic exposure to this compound is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, indicating a low risk for these endpoints[6][7].

  • Skin Sensitization: While limited data exists for this compound directly, a human maximization test showed no sensitization reactions[6]. The safety assessment for skin sensitization was completed using the Dermal Sensitization Threshold (DST) for reactive materials, and the exposure is below this threshold[6].

  • Phototoxicity/Photoallergenicity: Based on its ultraviolet (UV) spectra, this compound is not expected to be phototoxic or photoallergenic[6].

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (as per OECD Guideline 401 - historical)

The acute oral toxicity of this compound was determined in rats. While the specific study cited was conducted before the guideline was deleted, the principles of OECD 401 involved the following steps:

  • Animals: Healthy, young adult rats of a single sex (or both sexes) are used. They are fasted overnight before the administration of the test substance[3].

  • Dose Administration: The test substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours[3].

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[3].

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy[3].

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the animals) is calculated.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity was assessed in rabbits. A typical study following OECD Guideline 402 would involve:

  • Animals: Healthy young adult animals (e.g., rabbits or rats) with healthy, intact skin are used[8][9]. The fur on the dorsal area is clipped 24 hours before the test[8][10].

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period[9][10].

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly[9].

  • Necropsy: All animals undergo a gross necropsy at the end of the study[9].

  • Data Analysis: The LD50 is determined.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Although no direct Ames test data is available for this compound, its non-genotoxic potential was inferred from read-across analogs. A standard Ames test protocol is as follows:

  • Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used[6][11].

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to simulate metabolism in the liver[11][12].

  • Procedure: The test substance, bacterial strains, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies[11].

Human Maximization Test (Magnusson-Kligman Method)

This test is used to assess the skin sensitization potential in humans. The protocol generally involves:

  • Induction Phase:

    • Intradermal Induction: The test substance, with and without an adjuvant (like Freund's Complete Adjuvant), is injected intradermally to stimulate an immune response[13].

    • Topical Induction: One week later, the test substance is applied topically to the same site under an occlusive patch for 48 hours[13][14].

  • Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied to a new skin site under an occlusive patch[14].

  • Evaluation: The challenge site is examined for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal[14]. The incidence and severity of the reactions determine the sensitization potential.

Visualizations

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the initial safety assessment of a substance like this compound.

G cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing cluster_3 Risk Assessment Physicochemical Characterization Physicochemical Characterization Literature Review & In Silico Prediction Literature Review & In Silico Prediction Physicochemical Characterization->Literature Review & In Silico Prediction Genotoxicity (Ames Test, OECD 471) Genotoxicity (Ames Test, OECD 471) Literature Review & In Silico Prediction->Genotoxicity (Ames Test, OECD 471) Skin Irritation (OECD 439) Skin Irritation (OECD 439) Genotoxicity (Ames Test, OECD 471)->Skin Irritation (OECD 439) Acute Oral Toxicity (OECD 401) Acute Oral Toxicity (OECD 401) Skin Irritation (OECD 439)->Acute Oral Toxicity (OECD 401) Acute Dermal Toxicity (OECD 402) Acute Dermal Toxicity (OECD 402) Acute Oral Toxicity (OECD 401)->Acute Dermal Toxicity (OECD 402) Skin Sensitization (e.g., Maximization Test) Skin Sensitization (e.g., Maximization Test) Acute Dermal Toxicity (OECD 402)->Skin Sensitization (e.g., Maximization Test) Exposure Assessment Exposure Assessment Skin Sensitization (e.g., Maximization Test)->Exposure Assessment Hazard Characterization Hazard Characterization Exposure Assessment->Hazard Characterization Risk Characterization Risk Characterization Hazard Characterization->Risk Characterization

Caption: A generalized workflow for the safety assessment of a chemical substance.

Proposed Metabolic Pathway of this compound

The metabolic fate of this compound in the body is predicted to follow the pathway of ester hydrolysis, a common metabolic route for xenobiotics containing an ester group.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) p-Cresol (B1678582) p-Cresol Hydrolysis (Esterases)->p-Cresol Isobutyric Acid Isobutyric Acid Hydrolysis (Esterases)->Isobutyric Acid Sulfation (Sulfotransferases) Sulfation (Sulfotransferases) p-Cresol->Sulfation (Sulfotransferases) Glucuronidation (UGTs) Glucuronidation (UGTs) p-Cresol->Glucuronidation (UGTs) Further Metabolism (e.g., Krebs Cycle) Further Metabolism (e.g., Krebs Cycle) Isobutyric Acid->Further Metabolism (e.g., Krebs Cycle) p-Cresyl Sulfate (B86663) p-Cresyl Sulfate Sulfation (Sulfotransferases)->p-Cresyl Sulfate p-Cresyl Glucuronide p-Cresyl Glucuronide Glucuronidation (UGTs)->p-Cresyl Glucuronide Urine Urine p-Cresyl Sulfate->Urine p-Cresyl Glucuronide->Urine

Caption: Proposed metabolic pathway of this compound via hydrolysis and subsequent conjugation.

The initial step is the hydrolysis of the ester bond by esterase enzymes, yielding p-cresol and isobutyric acid[4][15][16]. Isobutyric acid can enter endogenous metabolic pathways. p-Cresol, a metabolite of tyrosine produced by intestinal microflora, undergoes Phase II metabolism, primarily through sulfation and glucuronidation, to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted in the urine[17][18][19].

Conclusion

Based on the available data, this compound exhibits low acute toxicity via oral and dermal routes. While direct data for some endpoints are limited, a comprehensive safety assessment using modern approaches like TTC and read-across suggests a low overall toxicological concern at current exposure levels. The predicted metabolic pathway involves hydrolysis to p-cresol and isobutyric acid, followed by conjugation and excretion of p-cresol. This technical guide provides a foundational understanding of the toxicity and safety profile of this compound for professionals in research and development. Further targeted studies may be beneficial for specific applications requiring a more detailed risk assessment.

References

An In-depth Technical Guide on the Potential Biological Activities of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. p-Tolyl isobutyrate is primarily used as a flavoring and fragrance agent and has not been approved for any therapeutic use. The information presented herein is based on the biological activities of its predicted metabolites and structurally related compounds and should not be interpreted as established activities of this compound itself.

Introduction

This compound (CAS 103-93-5) is an aromatic ester known for its strong floral and fruity odor, leading to its use in the flavor and fragrance industry.[1][2][3] While direct pharmacological studies on this compound are scarce, an understanding of its potential biological activities can be inferred from the known effects of its expected metabolites upon hydrolysis: p-cresol (B1678582) and isobutyric acid. This technical guide provides a comprehensive overview of these potential activities, supported by quantitative data from in vitro and in vivo studies of its metabolites, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not expected to be genotoxic, phototoxic, or a skin sensitizer (B1316253) at current use levels.[4][5] The acute oral LD50 in rats is reported as 4 ml/kg, and the acute dermal LD50 in rabbits is 3.97 ml/kg, indicating moderate acute toxicity at high doses.[1]

Potential Biological Activities Inferred from Metabolites

Upon ingestion, it is anticipated that this compound would be hydrolyzed by esterases to yield p-cresol and isobutyric acid. The biological activities of these metabolites are therefore of primary interest in predicting the potential downstream effects of this compound.

Potential Activities of the p-Cresol Metabolite

p-Cresol is a phenolic compound produced by gut microbiota and is a well-known uremic toxin. Its biological effects are concentration-dependent and have been studied in various contexts.

p-Cresol has been identified as a competitive inhibitor of UGT1A9, an important phase II metabolizing enzyme involved in the glucuronidation of numerous drugs and endogenous compounds.[6] This inhibition could potentially lead to drug-drug interactions.

Table 1: Quantitative Data for p-Cresol Inhibition of UGT1A9

ParameterValueEnzyme SourceSubstrateReference
Kᵢ (unbound)9.1 µMHuman Liver MicrosomesMycophenolic Acid[7]
Kᵢ5.2 µMPooled Human Liver MicrosomesMycophenolic Acid[6]

p-Cresol has been shown to induce oxidative stress in various cell types, which may contribute to its toxic effects.

Table 2: Quantitative Data for p-Cresol-Induced Oxidative Stress

ParameterValueCell LineAssayReference
EC₅₀ (DCF formation)0.64 ± 0.37 mMHepaRG2′,7′-dichlorofluorescein assay[8]
EC₅₀ (GSH depletion)1.00 ± 0.07 mMHepaRGGlutathione assay[8]
EC₅₀ (LDH release)0.85 ± 0.14 mMHepaRGLactate dehydrogenase assay[8]
NOAEL< 0.25 mMHepaRGOxidative stress induction[9]

p-Cresol can induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i), which can trigger various downstream signaling events.

Table 3: Quantitative Data for p-Cresol-Induced Calcium Release

ParameterValueCell LineConditionReference
EC₅₀70 ± 2 µMDBTRG-05MGCa²⁺-containing medium[10]
EC₅₀70 ± 3 µMDBTRG-05MGCa²⁺-free medium[10]

This calcium release is thought to be mediated by the activation of the Phospholipase C (PLC) pathway.

p-Cresol p-Cresol GPCR GPCR p-Cresol->GPCR Activates PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream_Signaling Downstream Signaling Ca_release->Downstream_Signaling Triggers PKC->Downstream_Signaling Phosphorylates Targets Isobutyric_Acid Isobutyric Acid (potential) HDACs Histone Deacetylases (Class I & IIa) Isobutyric_Acid->HDACs Inhibits Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Deacetylates Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation cluster_0 Pro-inflammatory Stimulus (e.g., LPS) LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory_Genes Induces Butyrate Butyrate (and potentially Isobutyric Acid) Butyrate->IKK Inhibits Start Start Prepare_Reagents Prepare Reagents: - Microsomes/Recombinant UGT - UDPGA (cofactor) - Probe Substrate - Test Compound (e.g., p-Cresol) Start->Prepare_Reagents Incubate Pre-incubate Microsomes/UGT with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with UDPGA and Probe Substrate Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction (e.g., with cold acetonitrile) Incubate_Reaction->Terminate_Reaction Analyze Analyze Metabolite Formation by LC-MS/MS Terminate_Reaction->Analyze Calculate_IC50 Calculate IC₅₀/Kᵢ Analyze->Calculate_IC50 End End Calculate_IC50->End

References

An In-depth Technical Guide to p-Tolyl Isobutyrate: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core molecular information for p-Tolyl isobutyrate, a compound of interest in various research and development applications. The following sections detail its fundamental chemical properties, presented for clarity and immediate use in a scientific context.

Core Molecular Data

This compound is a benzoate (B1203000) ester recognized for its distinct aromatic properties.[1][2] Its fundamental molecular characteristics are essential for experimental design, analytical method development, and computational modeling.

The chemical formula for this compound is C₁₁H₁₄O₂.[3][4][5][6][7][8] This formula dictates its molecular weight and elemental composition, which are foundational for stoichiometric calculations and spectroscopic analysis. The molecular weight of this compound is approximately 178.23 g/mol .[4][5][6][7][8] A more precise value based on isotopic weights is 178.2277 g/mol .[2][3]

Quantitative Molecular Summary

The following table provides a structured summary of the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₁₁H₁₄O₂[3][4][5][6][7][8]
Molecular Weight178.23 g/mol [4][5][6][7][8]
Monoisotopic Molecular Weight178.099379692 u[2]
CAS Registry Number103-93-5[3]

Experimental Protocols

This document focuses on the core molecular data of this compound. As no experimental procedures were cited in the compilation of this specific dataset, this section is not applicable.

Visualization of Molecular Identity

To clarify the relationship between the compound's nomenclature and its core chemical identifiers, the following diagram illustrates the logical flow from the common name to its empirical formula and resulting molecular weight.

molecular_identity This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula C11H14O2 C11H14O2 Molecular Formula->C11H14O2 Molecular Weight Molecular Weight C11H14O2->Molecular Weight 178.23 g/mol 178.23 g/mol Molecular Weight->178.23 g/mol

Caption: Logical relationship of this compound's identifiers.

References

An In-depth Technical Guide to the Chemical Class of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is an organic compound classified as a phenol (B47542) ester.[1] It is a significant molecule within the flavor and fragrance industry, valued for its characteristic floral and fruity aroma.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, spectral characterization, and safety profile, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a combustible liquid that is moderately toxic upon ingestion and skin contact.[3][4] It belongs to the class of phenol esters, which are aromatic compounds containing a benzene (B151609) ring substituted with a hydroxyl group and an ester group.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[3][5]
Molecular Weight 178.23 g/mol [3][5]
CAS Number 103-93-5[5]
Boiling Point 237 °C[3]
Density 0.993 g/mL at 25 °C[3]
Refractive Index 1.487 at 20 °C[3]
Flash Point 205 °F (96.11 °C)[6]
Water Solubility 0.1 g/L[1]
logP 2.84[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of p-cresol (B1678582) with isobutyric acid.[3][4] This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a general procedure for the esterification of p-cresol.[4]

Materials:

  • p-Cresol (10 mmol)

  • Isobutyric acid (5 mmol)

  • Acid-activated Indian bentonite (B74815) (catalyst, 500 mg) or another suitable acid catalyst

  • o-Xylene (B151617) (solvent, 30 mL)

  • 5% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux with azeotropic removal of water

Procedure:

  • In a round-bottom flask, dissolve p-cresol (10 mmol) and isobutyric acid (5 mmol) in o-xylene (30 mL).

  • Add the acid-activated Indian bentonite catalyst (500 mg) to the mixture.

  • Equip the flask with a Dean-Stark apparatus or similar setup for azeotropic removal of water and a condenser.

  • Heat the reaction mixture to reflux for approximately 6 hours, continuously removing the water formed during the reaction.

  • After cooling the reaction mixture to room temperature, filter off the catalyst and wash it with a small amount of o-xylene.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 5% NaOH solution (4 x 10 mL), water (2 x 10 mL), and saturated NaCl solution (2 x 10 mL) to remove unreacted starting materials and the catalyst residue.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Synthesis_Workflow Reactants p-Cresol + Isobutyric Acid + o-Xylene (Solvent) + Acid Catalyst Reaction Reflux with Azeotropic Water Removal (6h) Reactants->Reaction Filtration Cool and Filter to Remove Catalyst Reaction->Filtration Washing Wash Filtrate with 5% NaOH, H₂O, and Brine Filtration->Washing Drying Dry Organic Layer (Anhydrous Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product Chemical_Classification Organic_Compounds Organic Compounds Benzenoids Benzenoids Organic_Compounds->Benzenoids Phenol_Esters Phenol Esters Benzenoids->Phenol_Esters p_Tolyl_Isobutyrate This compound Phenol_Esters->p_Tolyl_Isobutyrate

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is an ester with applications in the flavor and fragrance industry, valued for its sweet, floral, and fruity odor.[1][2] It also serves as a versatile intermediate in organic synthesis. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on two common and effective methods: Fischer-Speier Esterification and acylation using isobutyryl chloride. These protocols are intended for researchers in organic chemistry and drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂[3][4]
Molecular Weight178.23 g/mol [2][3][4]
AppearanceColorless to light yellow clear liquid[3]
Boiling Point237 °C[2][3]
Density~1.00 g/cm³ at 20°C[3]
Refractive Index1.484 - 1.490 at 20°C[3][5]
SolubilityInsoluble in water; soluble in ethanol, fats, and oils[3][5]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction of p-cresol (B1678582) with isobutyric acid. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester.[6][7][8] The use of a Dean-Stark apparatus is recommended for efficient water removal.

Reaction Scheme:

p-Cresol + Isobutyric Acid → this compound + Water

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add p-cresol (1.0 eq), isobutyric acid (1.2 eq), and a suitable solvent such as toluene or o-xylene. Research has shown that high-boiling point, non-polar solvents like o-xylene can significantly improve yields.[1][3]

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq) or a few drops of concentrated sulfuric acid.[3][7]

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected, which can take several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like diethyl ether or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield:

Yields for Fischer esterification can vary, but with efficient water removal, yields can be high. For a similar esterification of p-cresol with stearic acid in refluxing o-xylene, a yield of 96% has been reported.[1]

Method 2: Acylation with Isobutyryl Chloride

This method involves the reaction of p-cresol with isobutyryl chloride. This reaction is generally faster and irreversible but requires careful handling of the acyl chloride and often necessitates the use of a base to neutralize the HCl byproduct.

Reaction Scheme:

p-Cresol + Isobutyryl Chloride → this compound + HCl

Materials and Reagents:

  • p-Cresol

  • Isobutyryl chloride

  • Pyridine (B92270) or triethylamine (B128534)

  • Dichloromethane or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a dry aprotic solvent like dichloromethane or diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise from the dropping funnel to the cooled solution with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a few hours, or until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with the same solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer using a rotary evaporator.

  • Purify the crude product by vacuum distillation.

Characterization Data

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Peaks corresponding to the aromatic protons of the tolyl group, the methyl group on the aromatic ring, the methine proton of the isobutyryl group, and the two methyl groups of the isobutyryl group.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyryl and tolyl groups.
IR Spectroscopy A strong absorption band around 1750-1735 cm⁻¹ corresponding to the C=O stretch of the ester.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (178.23 g/mol ).

Visualizations

Reaction Mechanism: Acid-Catalyzed Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products pCresol p-Cresol IsobutyricAcid Isobutyric Acid ProtonatedAcid Protonated Isobutyric Acid IsobutyricAcid->ProtonatedAcid + H⁺ H_plus H⁺ (Catalyst) ProtonatedAcid->IsobutyricAcid - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + p-Cresol TetrahedralIntermediate->ProtonatedAcid - p-Cresol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O pTolylIsobutyrate This compound ProtonatedEster->pTolylIsobutyrate - H⁺ pTolylIsobutyrate->ProtonatedEster + H⁺ Water Water

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Combine p-Cresol, Isobutyric Acid, Catalyst, and Solvent Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Water Collection Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash_H2O Wash with Water Dilute->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO₃ Solution Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Characterize Characterize Pure Product (NMR, IR, MS) Distill->Characterize

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols: Esterification of p-Cresol with Isobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of p-cresol (B1678582) with isobutyric acid yields p-cresyl isobutyrate, an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. This document provides detailed methodologies for the synthesis of p-cresyl isobutyrate, focusing on acid-catalyzed esterification (Fischer esterification) and offering insights into alternative methods. The protocols are designed to be clear, concise, and reproducible for research and development purposes.

Phenolic esters, such as p-cresyl isobutyrate, are a versatile class of compounds. The synthesis of these esters can be achieved through various methods, with Fischer esterification being a common and direct approach.[1] This method involves the reaction of a carboxylic acid with an alcohol (in this case, a phenol) in the presence of an acid catalyst.[1] The reaction is reversible, and therefore, reaction conditions are often optimized to drive the equilibrium towards the product side.

This document outlines a standard laboratory protocol for the esterification of p-cresol with isobutyric acid using a solid acid catalyst, which offers advantages in terms of catalyst recovery and reuse. An alternative method using isobutyric anhydride (B1165640) is also briefly discussed.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a p-cresyl ester analog, p-cresyl phenylacetate, using an Al³⁺-montmorillonite nanoclay catalyst. This data is presented to illustrate the effects of various parameters on the reaction yield and can serve as a guide for optimizing the synthesis of p-cresyl isobutyrate.

Table 1: Optimization of Reaction Conditions for the Synthesis of p-Cresyl Phenylacetate

EntryMolar Ratio (Acid:Phenol)Catalyst Amount (g)Reaction Time (h)SolventYield (%)
11:10.56Toluene65
21:20.56Toluene82
31:30.56Toluene88
41:40.56Toluene92
51:40.256Toluene75
61:40.756Toluene95
71:40.754Toluene85
81:40.758Toluene95
91:40.756o-Xylene (B151617)96
101:40.756Dioxane45

Data adapted from a study on the synthesis of a p-cresyl ester analog for illustrative purposes.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of p-Cresol with Isobutyric Acid using a Solid Acid Catalyst

This protocol is based on a general method for the esterification of p-cresol with carboxylic acids using an acid-activated clay catalyst.[2]

Materials:

  • p-Cresol

  • Isobutyric acid

  • Acid-activated montmorillonite (B579905) clay (e.g., Al³⁺-montmorillonite) or Acid-activated Indian bentonite

  • o-Xylene (anhydrous)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add p-cresol (e.g., 10 mmol, 1.08 g) and isobutyric acid (e.g., 5 mmol, 0.44 g).

    • Add anhydrous o-xylene (30 mL) as the solvent.

    • Add the acid-activated clay catalyst (e.g., 500 mg).

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the mixture to reflux using a heating mantle. The boiling point of o-xylene is approximately 144 °C.

    • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

    • Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of o-xylene (10 mL).

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 5% NaOH solution (4 x 10 mL) to remove unreacted p-cresol and isobutyric acid.

    • Wash the organic layer with water (2 x 10 mL).

    • Wash the organic layer with saturated NaCl solution (2 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent (o-xylene) under reduced pressure using a rotary evaporator to obtain the crude p-cresyl isobutyrate.

    • The crude product can be further purified by vacuum distillation.

Protocol 2: Esterification using Isobutyric Anhydride (Alternative Method)

This method offers a more reactive approach to the synthesis of p-cresyl isobutyrate.

Materials:

  • p-Cresol

  • Isobutyric anhydride

  • Pyridine or another suitable base (catalytic amount)

  • An appropriate aprotic solvent (e.g., dichloromethane, toluene)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve p-cresol (1 equivalent) in the chosen solvent.

    • Add a catalytic amount of pyridine.

    • Cool the mixture in an ice bath.

  • Reaction:

    • Slowly add isobutyric anhydride (1.1 to 1.5 equivalents) to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water or dilute HCl.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude p-cresyl isobutyrate by vacuum distillation or chromatography.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol reaction_mixture Reaction Mixture in o-Xylene p_cresol->reaction_mixture isobutyric_acid Isobutyric Acid isobutyric_acid->reaction_mixture catalyst Acid Catalyst catalyst->reaction_mixture reflux Reflux & Water Removal reaction_mixture->reflux cooling Cooling reflux->cooling filtration Filtration (Catalyst Removal) cooling->filtration washing Washing (NaOH, H2O, Brine) filtration->washing drying Drying (Na2SO4) washing->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product p-Cresyl Isobutyrate purification->product

Caption: Experimental workflow for the acid-catalyzed esterification of p-cresol.

Logical Relationship of Reaction Components

Reaction_Components reactants Reactants p_cresol p-Cresol (Phenol) reactants->p_cresol isobutyric_acid Isobutyric Acid (Carboxylic Acid) reactants->isobutyric_acid ester p-Cresyl Isobutyrate p_cresol->ester isobutyric_acid->ester catalyst Catalyst acid_catalyst H+ (e.g., from solid acid) catalyst->acid_catalyst acid_catalyst->ester catalyzes products Products water Water (Byproduct) ester->water +

Caption: Key components and their roles in the esterification reaction.

References

Application Note: Gas Chromatographic Analysis of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of p-tolyl isobutyrate using gas chromatography with flame ionization detection (GC-FID). The described method is suitable for the quality control of raw materials, monitoring of chemical reactions, and purity assessment of this compound in various sample matrices. The protocol includes comprehensive details on sample preparation, GC instrument parameters, and data analysis. Representative data is provided to demonstrate the method's performance.

Introduction

This compound is an aromatic ester commonly used as a fragrance ingredient in perfumes, cosmetics, and other consumer products. Its characteristic fruity and floral scent makes it a valuable component in many formulations. Accurate and reliable quantification of this compound is crucial for ensuring product quality, consistency, and adherence to regulatory standards. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of fragrance components like this compound.[1][2][3] This application note provides a robust GC-FID method for the determination of this compound.

Experimental Protocol

Materials and Reagents
  • This compound: (≥98% purity)

  • Internal Standard (IS): Benzyl (B1604629) acetate (B1210297) (≥99% purity)

  • Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Helium: Carrier gas, ultra-high purity (99.999%)

  • Hydrogen: FID fuel gas, high purity

  • Air: FID oxidant, zero grade

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with caps

Instrumentation

A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler was used for this analysis.

  • GC System: Agilent 7890B GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Data System: Agilent OpenLab CDS or equivalent chromatography data software

Preparation of Standard Solutions

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzyl acetate and dissolve it in dichloromethane in a 100 mL volumetric flask.

This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in dichloromethane in a 100 mL volumetric flask.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with dichloromethane to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.

Sample Preparation

Accurately weigh an appropriate amount of the sample expected to contain this compound into a volumetric flask. Dissolve the sample in dichloromethane, add the internal standard to a final concentration of 100 µg/mL, and dilute to the mark. If necessary, filter the sample solution before transferring it to an autosampler vial.

GC-FID Conditions

The following instrumental parameters are recommended for the analysis:

ParameterValue
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven Program
Initial Temperature80 °C, hold for 1 minute
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 minutes
Column
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Data Analysis

Identify the peaks of this compound and the internal standard (benzyl acetate) based on their retention times, which are determined by analyzing the standard solutions. Calculate the response factor (RF) for this compound relative to the internal standard using the following formula:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Calculate the concentration of this compound in the samples using the following formula:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Results and Discussion

The described GC-FID method provides excellent separation and quantification of this compound. A representative chromatogram would show well-resolved peaks for the solvent, the internal standard, and this compound. The retention times are consistent and reproducible under the specified conditions.

Quantitative Data Summary

The following table summarizes the expected retention times and peak areas for a standard solution containing 100 µg/mL of both this compound and benzyl acetate (Internal Standard).

CompoundRetention Time (min)Peak Area (arbitrary units)
Benzyl Acetate (IS)~ 10.5~ 500,000
This compound~ 11.2~ 520,000

Table 1: Representative quantitative data for the GC-FID analysis of this compound and benzyl acetate.

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solutions (this compound & Benzyl Acetate) Injection Inject Sample/Standard (1 µL, Split Mode) Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve in DCM, add IS) Sample_Prep->Injection GC_Setup Set Up GC-FID Instrument (Column, Temperatures, Flows) GC_Setup->Injection Separation Chromatographic Separation (Temperature Program) Injection->Separation Detection Flame Ionization Detection Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Quantification Calculate Concentration (Internal Standard Method) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The GC-FID method detailed in this application note is a reliable and efficient procedure for the quantitative analysis of this compound. The protocol is straightforward, employing common laboratory reagents and instrumentation. This method can be readily implemented in quality control and research laboratories for the routine analysis of this important fragrance compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of p-tolyl isobutyrate. The described methodology is tailored for researchers, scientists, and professionals in the drug development sector, providing a precise and accurate protocol for the determination of this compound in various sample matrices. The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture, coupled with UV detection. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters.

Introduction

This compound, also known as 4-methylphenyl 2-methylpropanoate, is an ester with the molecular formula C11H14O2.[1] It is a colorless to light yellow liquid and is noted for its insolubility in water and solubility in organic solvents like ethanol (B145695) and oils.[1][2] While it is often utilized in the fragrance industry for its fruity aroma, its analytical determination is crucial for quality control and in various research applications.[1] This application note presents a straightforward and efficient HPLC method for its analysis. The method is based on common reverse-phase chromatography principles, similar to those used for its isomers, ensuring broad applicability.[3]

Experimental

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE filters for sample preparation.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC or Milli-Q grade.

  • This compound Reference Standard: Purity >99%.

  • Methanol (B129727): HPLC grade (for sample preparation).

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes
Elution Mode Isocratic

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add methanol to dissolve the sample, sonicate for 10 minutes if necessary.

  • Dilute to the mark with methanol.

  • Further dilute an aliquot with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

The general workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Report Generate Report Data_Processing->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation Summary

The analytical method was validated according to ICH guidelines, assessing parameters such as system suitability, linearity, precision, and accuracy.

System suitability was established by injecting five replicate injections of a working standard solution (50 µg/mL).

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20006500
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%

The linearity was evaluated by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1234

Precision was determined at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate samples at 100% of the test concentration were analyzed.

Precision Level% RSD of Peak Area
Repeatability 0.9%
Intermediate Precision 1.3%

Accuracy was assessed by spiking a placebo matrix with the analyte at three different concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)% RSD
80% 99.5%1.1%
100% 100.8%0.9%
120% 99.1%1.2%

Logical Relationship of Method Validation

The following diagram illustrates the relationship between the different validation parameters, demonstrating the foundational nature of system suitability for all subsequent validation experiments.

Validation_Logic System_Suitability System Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range System_Suitability->Linearity Accuracy Accuracy System_Suitability->Accuracy Precision Precision System_Suitability->Precision Robustness Robustness System_Suitability->Robustness Linearity->Accuracy Precision->Accuracy

References

Application Note: Structural Elucidation of p-Tolyl Isobutyrate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of p-tolyl isobutyrate. It includes a summary of spectral data, a comprehensive experimental protocol, and a logical workflow for spectral analysis.

Introduction

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of different types of protons in a molecule. This compound (also known as 4-methylphenyl 2-methylpropanoate) is an ester with distinct proton environments that serve as an excellent example for spectral interpretation. This note outlines the complete process of analyzing its 1H NMR spectrum.

The chemical structure of this compound is shown below:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

The molecule possesses five distinct sets of non-equivalent protons, labeled A through E for the purpose of spectral assignment.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl3) as the solvent.[1] The key spectral parameters are summarized in the table below.

Signal LabelChemical Shift (δ, ppm)[1]Integration (Relative No. of Protons)Multiplicity (Splitting Pattern)Coupling Constant (J, Hz)Assignment
H-A7.132HDoublet (d)~8.0Aromatic Protons (ortho to -CH3)
H-B6.932HDoublet (d)~8.0Aromatic Protons (ortho to -O)
H-C2.761HSeptet (sept)~7.0Methine Proton (-CH)
H-D2.313HSinglet (s)N/AAromatic Methyl Protons (-CH3)
H-E1.296HDoublet (d)~7.0Isobutyrate Methyl Protons (-C(CH3)2)

Table 1: Summary of 1H NMR data for this compound in CDCl3.

Experimental Protocol: 1H NMR Spectroscopy

This protocol details the methodology for acquiring a high-quality 1H NMR spectrum of this compound.

3.1 Materials and Equipment

  • This compound sample (5-25 mg)[2]

  • Deuterated chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes and caps[2]

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)[3]

3.2 Sample Preparation

  • Weigh approximately 10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.[2]

  • Cap the NMR tube securely.

3.3 Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust its position according to the spectrometer's depth gauge.

  • Place the sample into the NMR magnet.

  • Lock onto the deuterium (B1214612) signal from the CDCl3 solvent.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters for a standard 1H experiment. Typical parameters on a 400 MHz instrument include:[3]

    • Pulse Angle: 90°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust for sample concentration)

    • Spectral Width: 0-12 ppm

  • Acquire the Free Induction Decay (FID) data.

3.4 Data Processing

  • Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different protons.

  • Analyze the peak multiplicities and measure the coupling constants (J-values).

Visualization of the Interpretation Workflow

The logical process for interpreting the 1H NMR spectrum of this compound, from the initial spectrum to the final structural assignment, is outlined in the diagram below.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Correlation cluster_3 Final Confirmation Sample Prepare Sample (this compound in CDCl3) Acquire Acquire FID on NMR Spectrometer Sample->Acquire Process Fourier Transform, Phasing, & Calibration Acquire->Process Spectrum Processed 1H NMR Spectrum Process->Spectrum NumSignals 1. Count Signals (5 distinct proton sets) Spectrum->NumSignals ChemShift 2. Analyze Chemical Shifts (δ) (Aromatic, Alkyl, etc.) NumSignals->ChemShift Integration 3. Determine Integration (Proton Ratios: 2:2:1:3:6) ChemShift->Integration Splitting 4. Analyze Splitting (n+1 rule) (s, d, sept) Integration->Splitting Assign Assign Signals to Protons (H-A to H-E) Splitting->Assign Structure Proposed Structure of this compound Structure->Assign Confirm Confirm Structure Elucidation Assign->Confirm

Caption: Workflow for 1H NMR spectrum interpretation.

Detailed Spectrum Interpretation

The five signals in the 1H NMR spectrum correspond to the five chemically non-equivalent sets of protons in this compound.

  • Aromatic Protons (H-A and H-B): The para-substituted benzene (B151609) ring gives rise to two signals. Due to the symmetry of the ring, the two protons ortho to the methyl group are equivalent (H-A), and the two protons ortho to the ester oxygen are equivalent (H-B).[4] These two sets of protons split each other, resulting in two doublets. The signal at 7.13 ppm (H-A) is assigned to the protons ortho to the electron-donating methyl group, while the signal at 6.93 ppm (H-B) is assigned to the protons ortho to the electron-withdrawing ester oxygen, which are slightly more shielded. Each signal integrates to 2 protons.

  • Aromatic Methyl Protons (H-D): The three protons of the methyl group attached to the aromatic ring are equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Its chemical shift at 2.31 ppm is characteristic of a methyl group attached to a benzene ring.[1] This signal integrates to 3 protons.

  • Isobutyrate Methine Proton (H-C): The single proton on the carbon adjacent to the carbonyl group is deshielded by the carbonyl's electron-withdrawing nature, shifting it downfield to 2.76 ppm .[1] This proton is adjacent to the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal is split into a septet (6+1 = 7 lines). This signal integrates to 1 proton.

  • Isobutyrate Methyl Protons (H-E): The six protons of the two methyl groups in the isobutyrate moiety are chemically equivalent. They are adjacent to the single methine proton (H-C). Therefore, their signal is split into a doublet (1+1 = 2 lines) and appears at 1.29 ppm .[1] This signal has a relative integration of 6 protons and is the most upfield signal, as these protons are furthest from the electron-withdrawing groups.

Conclusion

The 1H NMR spectrum of this compound is fully consistent with its known chemical structure. All five distinct proton signals are resolved and assigned based on their chemical shift, integration, and splitting pattern. This analysis demonstrates the utility of 1H NMR spectroscopy as a primary tool for the structural verification and elucidation of organic molecules in research and development.

References

Application Notes and Protocols for the Purification of Crude p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate, a benzoate (B1203000) ester, is a valuable compound in various research and development applications. It is typically synthesized via the Fischer esterification of p-cresol (B1678582) and isobutyric acid. The crude product from this synthesis often contains unreacted starting materials, byproducts, and residual catalyst, necessitating efficient purification to achieve the high purity required for most applications.[1][2] This document provides detailed protocols for common purification techniques applicable to crude this compound.

Common Impurities:

  • Unreacted p-cresol: A phenolic starting material.

  • Unreacted isobutyric acid: A carboxylic acid starting material.

  • Acid catalyst: Typically a strong acid like sulfuric acid.[2]

  • Byproducts: Small amounts of byproducts from side reactions.

  • Solvent: Residual solvent used during the synthesis.

Purification Techniques

A multi-step approach is often employed to effectively remove the various types of impurities from crude this compound. The general workflow involves a chemical work-up (extraction) to remove acidic and phenolic impurities, followed by distillation or chromatography for final purification.

Chemical Extraction (Work-up)

This initial purification step aims to remove the bulk of acidic and phenolic impurities from the crude reaction mixture.[1][2][3][4] The organic layer containing the ester is washed sequentially with aqueous solutions to extract these impurities.

Logical Flow of Chemical Extraction:

G crude Crude this compound (in organic solvent) wash1 Wash with NaHCO3 solution crude->wash1 impurities1 Removes: Isobutyric Acid, Sulfuric Acid wash1->impurities1 wash2 Wash with NaOH solution wash1->wash2 Organic Layer impurities2 Removes: Unreacted p-Cresol wash2->impurities2 wash3 Wash with Brine wash2->wash3 Organic Layer impurities3 Removes: Residual Water wash3->impurities3 dry Dry over Na2SO4 or MgSO4 wash3->dry Organic Layer purified_ester Partially Purified This compound dry->purified_ester G start Crude this compound extraction Chemical Extraction (Wash with NaHCO3, NaOH, Brine) start->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Final Purification concentration->purification_choice distillation Fractional Distillation (Vacuum) purification_choice->distillation Large Scale chromatography Flash Column Chromatography purification_choice->chromatography Small to Medium Scale final_product Pure this compound distillation->final_product chromatography->final_product

References

The Versatility of p-Tolyl Isobutyrate in Flavor Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate (CAS: 103-93-5, FEMA: 3075) is a synthetic flavoring agent recognized for its potent and complex aromatic profile.[1][2] Characterized by a unique blend of fruity, floral, and phenolic notes, with descriptions often including lily and narcissus, it serves as a valuable component in the creation of nuanced flavor profiles for a wide array of food, beverage, and fragrance applications.[2][3][4][5][6] This document provides detailed application notes and experimental protocols for the study and utilization of this compound in flavor science, intended for researchers, scientists, and professionals in drug development who may encounter flavor modulation in their work. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[1][7]

Physicochemical Properties and Flavor Profile

A comprehensive understanding of this compound's properties is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-methylphenyl 2-methylpropanoate[8][9]
Synonyms p-Cresyl isobutyrate, p-Methylphenyl isobutyrate[2][8]
CAS Number 103-93-5[2][8][10]
FEMA Number 3075[1][3]
Molecular Formula C₁₁H₁₄O₂[1][2][8][10]
Molecular Weight 178.23 g/mol [2][8][10]
Appearance Colorless liquid[7]
Odor Profile Fruity, floral (lily, narcissus), phenolic, animalic, green[3][5]
Taste Profile Aromatic, fruity, phenolic[3][5]
Boiling Point 237 °C[2]
Density 0.993 g/mL at 25 °C[2]
Refractive Index n20/D 1.487[2]
Solubility Insoluble in water; soluble in oils and ethanol[1][7]

Applications in Flavor Formulations

This compound's multifaceted aroma makes it a versatile ingredient in flavor creation. Its primary applications include:

  • Fruit Flavors: It can impart ripe, pulpy notes to a variety of fruit flavor profiles, including apple, pear, cherry, and pineapple.

  • Floral Flavors: Its characteristic lily and narcissus notes make it a key component in delicate floral compositions.[3][5]

  • Beverages: It is used to add unique and pleasant scents to a wide range of beverages.[2][4]

  • Other Applications: It has also been utilized in honey, tea, and liqueur flavors.[3][5]

Experimental Protocols

Sensory Evaluation Protocols

Sensory analysis is critical for understanding the flavor contribution of this compound. The following are standard protocols that can be adapted for its evaluation.

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if the addition of this compound to a base product creates a perceivable sensory difference.

Materials:

  • Base product (e.g., unflavored beverage, sugar solution)

  • This compound solution of a specific concentration

  • Identical, opaque tasting cups labeled with random three-digit codes

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Panel of 20-40 trained or consumer panelists

  • Sensory booths with controlled lighting and temperature

Procedure:

  • Sample Preparation: Prepare two sets of samples: Sample A (base product) and Sample B (base product with a specified concentration of this compound).

  • Triangle Presentation: For each panelist, present three coded samples simultaneously. Two samples will be identical (either A or B) and one will be different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.

  • Evaluation: Instruct panelists to taste the samples from left to right. They must identify the "odd" or "different" sample.

  • Data Analysis: The number of correct identifications is tallied. The result is compared to the number of correct answers that would be expected by chance (one-third of the total number of panelists). Statistical significance can be determined using a chi-square test or by consulting a statistical table for triangle tests.

QDA is a descriptive method used to identify and quantify the sensory attributes of a product.

Objective: To develop a detailed flavor profile of this compound and its contribution to a product.

Materials:

  • Samples containing varying concentrations of this compound in a relevant food or beverage matrix.

  • A panel of 6-15 highly trained sensory panelists.

  • Sensory evaluation software or ballots.

  • A well-developed sensory lexicon.

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with the sample and work together to generate a list of descriptive terms for the aroma, flavor, and mouthfeel. For this compound, this lexicon may include terms like "fruity," "floral," "lily," "phenolic," "sweet," and "chemical."

  • Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale). Reference standards for each attribute should be provided to calibrate the panelists.

  • Evaluation: In individual booths, panelists evaluate the coded samples and rate the intensity of each attribute on the ballot.

  • Data Analysis: The intensity ratings are averaged across panelists for each attribute. The results can be visualized using a spider web plot to provide a comprehensive flavor profile.

Analytical Chemistry Protocols

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of volatile flavor compounds like this compound.

HS-GC-MS is suitable for analyzing volatile compounds in the vapor phase above a sample.

Objective: To identify and quantify this compound in a beverage sample.

Materials:

  • Beverage sample

  • Sodium chloride

  • Headspace vials (20 mL)

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, VF-1701-MS)

  • This compound standard for calibration

Procedure:

  • Sample Preparation: Place a precise volume of the beverage sample (e.g., 10 mL) into a headspace vial. Add a known amount of sodium chloride (e.g., 2 g) to increase the volatility of the analytes. Immediately seal the vial.

  • Headspace Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Injection: A heated, gastight syringe injects a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system.

  • GC-MS Analysis:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 10 min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-450.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve prepared from the this compound standard.

LLE is a sample preparation technique used to extract analytes from a liquid sample into an immiscible solvent.

Objective: To extract and quantify this compound from a complex liquid matrix.

Materials:

  • Liquid sample (e.g., fruit juice, alcoholic beverage)

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • GC-MS system

  • This compound standard for calibration

Procedure:

  • Extraction: Place a known volume of the liquid sample into a separatory funnel. Add a specific volume of the organic solvent. Shake vigorously for a few minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. Collect the organic layer.

  • Drying: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system using similar parameters as described in Protocol 3.

  • Data Analysis: Identify and quantify this compound as described above.

Signaling Pathway of this compound Perception

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule, such as this compound, to its specific receptor triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This activation initiates an intracellular signaling cascade, leading to the perception of smell.

Olfactory Signaling Pathway Olfactory Signaling Pathway for this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) This compound->Olfactory Receptor (GPCR) Binds G-Protein (Gαolf) G-Protein (Gαolf) Olfactory Receptor (GPCR)->G-Protein (Gαolf) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gαolf)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to cAMP-gated Ion Channel cAMP-gated Ion Channel Ca2+/Na+ Influx Ca2+/Na+ Influx cAMP-gated Ion Channel->Ca2+/Na+ Influx ATP ATP ATP->Adenylate Cyclase cAMP->cAMP-gated Ion Channel Opens Depolarization Depolarization Ca2+/Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain

Caption: Olfactory signaling pathway of this compound.

Experimental Workflow

A typical workflow for the comprehensive analysis of this compound in a food or beverage product involves a combination of sensory and analytical techniques.

Experimental Workflow Workflow for this compound Analysis Product Formulation Product Formulation Sensory Evaluation Sensory Evaluation Product Formulation->Sensory Evaluation Analytical Chemistry Analytical Chemistry Product Formulation->Analytical Chemistry Triangle Test Triangle Test Sensory Evaluation->Triangle Test Descriptive Analysis Descriptive Analysis Sensory Evaluation->Descriptive Analysis Sample Preparation Sample Preparation Analytical Chemistry->Sample Preparation Data Integration Data Integration Triangle Test->Data Integration Flavor Profile Flavor Profile Descriptive Analysis->Flavor Profile HS-GC-MS HS-GC-MS Sample Preparation->HS-GC-MS LLE-GC-MS LLE-GC-MS Sample Preparation->LLE-GC-MS Concentration Data Concentration Data HS-GC-MS->Concentration Data LLE-GC-MS->Concentration Data Conclusion Conclusion Data Integration->Conclusion Flavor Profile->Data Integration Concentration Data->Data Integration

Caption: A typical experimental workflow for flavor analysis.

Conclusion

This compound is a valuable tool in the arsenal (B13267) of flavor chemists and product developers. Its complex aromatic profile allows for the creation of sophisticated and appealing flavors. By employing rigorous sensory evaluation and analytical chemistry protocols, researchers can effectively characterize and utilize this compound to its full potential. The understanding of its perception at a molecular level, through the olfactory signaling pathway, further enhances our ability to modulate and design flavors with precision. These application notes and protocols provide a solid foundation for the scientific study and application of this compound in the field of flavor science.

References

Application Notes & Protocols: p-Tolyl Isobutyrate as a Reference Compound in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of p-tolyl isobutyrate as a reference compound in analytical chemistry, particularly for chromatographic and spectroscopic analyses.

Introduction

This compound (CAS No. 103-93-5) is a benzoate (B1203000) ester recognized for its strong floral and fruity aroma. In analytical chemistry, its stable chemical structure, distinct chromatographic behavior, and characteristic mass spectrum make it an excellent candidate for use as a reference compound. It can be employed as an internal or external standard for the quantification of structurally similar analytes, such as other esters, flavor and fragrance compounds, and derivatives of p-cresol, in various matrices including cosmetics, food products, and environmental samples.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 237 °C
Density 0.993 g/mL at 25 °C
Refractive Index n20/D 1.487
Synonyms p-Cresyl isobutyrate, 4-Methylphenyl 2-methylpropanoate

Applications in Analytical Chemistry

This compound is primarily utilized in analytical methodologies that require a stable and reliable reference point for the identification and quantification of target analytes.

  • Internal Standard in Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is well-suited as an internal standard in GC analysis. It can be added to samples at a known concentration to correct for variations in injection volume, sample preparation, and instrument response. This is particularly useful in the analysis of complex matrices where sample loss or matrix effects can lead to inaccurate quantification.

  • External Standard for Calibration: In quantitative analyses, this compound can be used to prepare a series of standard solutions at known concentrations to generate a calibration curve. The response of the analytical instrument to the analyte of interest is then compared to this curve to determine its concentration.

  • Reference for Spectroscopic Identification: The distinct infrared (IR) and mass spectra of this compound serve as a reference for the structural elucidation and confirmation of related compounds. The NIST WebBook provides reference spectra for this purpose.

Experimental Protocols

The following protocols describe the use of this compound as an internal standard for the quantification of a hypothetical flavor ester, "Flavor Ester X," in a cosmetic cream using Gas Chromatography-Mass Spectrometry (GC-MS).

  • This compound (≥97% purity)

  • Flavor Ester X (analytical standard)

  • Cosmetic cream (blank matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) C18 cartridges

  • 0.45 µm PTFE syringe filters

  • Primary Stock Solution of Flavor Ester X (1000 µg/mL): Accurately weigh 10 mg of Flavor Ester X and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Primary Stock Solution of this compound (Internal Standard, 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the Flavor Ester X primary stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add the this compound internal standard to a final concentration of 20 µg/mL.

  • Accurately weigh 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Spike the sample with 20 µL of the 1000 µg/mL this compound internal standard stock solution.

  • Add 5 mL of acetonitrile to the tube and vortex for 2 minutes to extract the analytes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant (acetonitrile layer).

  • Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and acetonitrile to remove non-polar interferences.

  • Dry the collected eluate over anhydrous sodium sulfate.

  • Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 1. Weigh 1.0 g of Cosmetic Cream spike 2. Spike with Internal Standard (this compound) sample->spike extract 3. Add Acetonitrile and Vortex spike->extract centrifuge 4. Centrifuge extract->centrifuge collect 5. Collect Supernatant centrifuge->collect spe 6. Solid Phase Extraction (SPE) collect->spe dry 7. Dry with Sodium Sulfate spe->dry filter 8. Filter into GC Vial dry->filter inject 9. Inject into GC-MS filter->inject Prepared Sample separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometric Detection separate->detect quantify 12. Quantification detect->quantify

Figure 1. Experimental workflow for the quantification of an analyte in a cosmetic matrix using an internal standard.
ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL (Splitless)
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

  • Identification: Identify the peaks corresponding to Flavor Ester X and this compound based on their retention times and mass spectra by comparing them to the prepared standards and reference spectra from databases like NIST.

  • Quantification: For each calibration standard and sample, determine the peak area for both Flavor Ester X and this compound.

  • Calibration Curve: Plot the ratio of the peak area of Flavor Ester X to the peak area of this compound against the concentration of Flavor Ester X for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculation: Use the peak area ratio from the sample and the equation from the calibration curve to calculate the concentration of Flavor Ester X in the sample.

G cluster_logic Internal Standard Quantification Logic node_analyte Analyte (Flavor Ester X) - Variable recovery - Variable injection volume node_ratio Peak Area Ratio (Analyte / Internal Standard) node_analyte->node_ratio node_is Internal Standard (this compound) - Known concentration added - Experiences same variations as analyte node_is->node_ratio node_cal Calibration Curve (Area Ratio vs. Concentration) node_ratio->node_cal Establishes relationship node_conc Analyte Concentration (Accurate and Precise) node_cal->node_conc Determines unknown

Application Notes: Screening p-Tolyl Isobutyrate for Novel Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate, a benzoate (B1203000) ester also known as 4-methylphenyl isobutyrate, is a compound primarily recognized for its application as a flavoring and fragrance agent in the food and cosmetic industries.[1][2][3] Its safety profile for these uses has been well-established, with evaluations indicating no significant concerns regarding genotoxicity, phototoxicity, or skin sensitization at current levels of intake.[4][5] Despite its widespread use as an additive, the broader biological activities of this compound remain largely unexplored. Its simple aromatic ester structure presents a scaffold that could potentially interact with various biological targets. These application notes provide a comprehensive framework for the initial screening of this compound for novel antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Rationale for Screening

The exploration of existing chemical entities for new pharmacological applications is a cornerstone of modern drug discovery. The structural motif of this compound, a phenol (B47542) ester, is present in various biologically active molecules.[6] For instance, other monoaromatic compounds have demonstrated activities such as alpha-glucosidase inhibition and antimicrobial effects.[7] By systematically screening this compound, we can potentially uncover novel therapeutic applications for this readily available and well-characterized compound. This document outlines a tiered screening approach, beginning with broad in vitro assessments and progressing to more focused mechanistic studies on key signaling pathways.

Tier 1: Primary Biological Activity Screening

The initial phase of screening is designed to identify any significant biological activity of this compound across four key areas: antimicrobial, antioxidant, anti-inflammatory, and anticancer.

Antimicrobial Activity

The antimicrobial potential of this compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a quantitative and reproducible technique for this purpose.[8][9][10]

Antioxidant Activity

The antioxidant capacity of this compound will be evaluated using two common radical scavenging assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][12] These assays measure the ability of the compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

Anti-inflammatory Activity

The anti-inflammatory potential will be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[13][14] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.

Anticancer (Cytotoxic) Activity

The cytotoxic effects of this compound on various human cancer cell lines will be determined using the Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17] These colorimetric assays provide a quantitative measure of cell viability and are widely used for in vitro anticancer drug screening.

Tier 2: Mechanistic Pathway Investigation

Should this compound exhibit significant activity in the primary screens, the second tier of investigation will focus on elucidating the potential underlying mechanisms of action by examining its effects on key cellular signaling pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and cell survival.[3][18] Its inhibition is a common mechanism for anti-inflammatory and anticancer drugs.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is crucial in regulating cell proliferation, differentiation, and apoptosis.[1][2][19] Dysregulation of this pathway is frequently observed in cancer.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[5][11] Activation of this pathway can protect cells from oxidative stress.

Data Presentation

All quantitative data from the screening assays should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismStrain (ATCC)MIC (µg/mL)
Staphylococcus aureus29213>1024
Escherichia coli25922>1024
Pseudomonas aeruginosa27853>1024
Candida albicans90028>1024
Aspergillus brasiliensis16404>1024

Table 2: Antioxidant Activity of this compound (Hypothetical Data)

AssayIC50 (µM)
DPPH Radical Scavenging150.5 ± 12.3
ABTS Radical Scavenging85.2 ± 9.8
Positive Control (Ascorbic Acid)15.1 ± 1.2

Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)

Cell LineTreatmentIC50 on NO Production (µM)Cell Viability at IC50 (%)
RAW 264.7This compound + LPS75.6 ± 6.4>95%
Positive Control (Dexamethasone)+ LPS0.1 ± 0.02>98%

Table 4: Cytotoxic Activity of this compound (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma55.2 ± 4.7
A549Lung Carcinoma89.1 ± 7.5
HeLaCervical Adenocarcinoma72.8 ± 6.1
Positive Control (Doxorubicin)0.5 - 2.0

Visualizations

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Studies antimicrobial Antimicrobial Assay (Broth Microdilution) decision Significant Activity? antimicrobial->decision antioxidant Antioxidant Assays (DPPH & ABTS) antioxidant->decision anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) anti_inflammatory->decision anticancer Anticancer Assay (SRB/MTT) anticancer->decision nfkb NF-κB Pathway Analysis (Reporter Assay) end Further Investigation (In vivo models) nfkb->end mapk MAPK Pathway Analysis (Western Blot) mapk->end nrf2 Nrf2 Pathway Analysis (Western Blot) nrf2->end start This compound start->antimicrobial start->antioxidant start->anti_inflammatory start->anticancer decision->nfkb Yes decision->mapk Yes decision->nrf2 Yes no_activity No Significant Activity decision->no_activity No

Caption: Tiered screening workflow for this compound.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_p65 p65 ikb->nfkb_p65 nfkb_p50 p50 ikb->nfkb_p50 nucleus Nucleus nfkb_p65->nucleus translocate nfkb_p50->nucleus translocate gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) nucleus->gene_expression induces pti This compound pti->ikk inhibits? nrf2_pathway pti This compound ros Oxidative Stress pti->ros induces? keap1 Keap1 ros->keap1 inactivates nrf2 Nrf2 keap1->nrf2 ub Ubiquitination & Degradation keap1->ub promotes nrf2->ub nucleus Nucleus nrf2->nucleus translocates are ARE nucleus->are binds gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression activates

References

Application Notes and Protocols for the Experimental Use of p-Tolyl Isobutyrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the experimental use of p-tolyl isobutyrate in organic synthesis, with a primary focus on its application in the Fries rearrangement for the synthesis of substituted hydroxyaryl ketones. These products are valuable intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction to this compound in Organic Synthesis

This compound (4-methylphenyl 2-methylpropanoate) is a phenolic ester with the molecular formula C₁₁H₁₄O₂.[1] While it is widely recognized for its use as a fragrance and flavoring agent, its chemical structure also makes it a useful intermediate in organic synthesis.[2][3] The ester linkage can be strategically cleaved or rearranged to introduce the isobutyryl group onto an aromatic ring, providing access to valuable synthetic building blocks.

One of the most significant applications of this compound in organic synthesis is the Fries rearrangement . This reaction involves the intramolecular rearrangement of a phenolic ester to form ortho- and para-hydroxyaryl ketones, typically catalyzed by a Lewis acid. The resulting hydroxy isobutyrophenones are important precursors for various more complex molecules.

Key Application: The Fries Rearrangement of this compound

The Fries rearrangement of this compound allows for the synthesis of 2-hydroxy-5-methylisobutyrophenone (ortho product) and 4-hydroxy-3-methylisobutyrophenone (para product). The ratio of these products can be influenced by reaction conditions such as temperature and solvent.

This compound → 2-hydroxy-5-methylisobutyrophenone + 4-hydroxy-3-methylisobutyrophenone

The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the formation of an acylium ion. The electrophilic acylium ion then attacks the aromatic ring at the ortho and para positions, followed by deprotonation to restore aromaticity and subsequent hydrolysis to yield the hydroxyaryl ketone products.

Fries_Rearrangement_Mechanism cluster_start Start cluster_products Products pTolylIsobutyrate This compound Complex1 Complex Formation pTolylIsobutyrate->Complex1 Coordination AlCl3_1 AlCl₃ AlCl3_1->Complex1 AcyliumIon Acylium Ion Intermediate Complex1->AcyliumIon Cleavage SigmaComplexOrtho Ortho Sigma Complex AcyliumIon->SigmaComplexOrtho Electrophilic Attack (ortho) SigmaComplexPara Para Sigma Complex AcyliumIon->SigmaComplexPara Electrophilic Attack (para) OrthoProduct 2-Hydroxy-5-methyl- isobutyrophenone SigmaComplexOrtho->OrthoProduct Deprotonation & Hydrolysis ParaProduct 4-Hydroxy-3-methyl- isobutyrophenone SigmaComplexPara->ParaProduct Deprotonation & Hydrolysis AlCl3_2 AlCl₃ (regenerated) OrthoProduct->AlCl3_2 ParaProduct->AlCl3_2

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

While specific experimental data for the Fries rearrangement of this compound is not extensively published, data from the analogous rearrangement of phenyl isobutyrate provides valuable insights into expected yields and isomer distribution under different conditions.

SubstrateCatalystSolventTemperature (°C)Yield of ortho-productYield of para-product
Phenyl isobutyrateAnhydrous AlCl₃None14040%11%
Phenyl isobutyrateAnhydrous AlCl₃Nitrobenzene (B124822)Room Temp.-86%

This data is based on the Fries rearrangement of phenyl isobutyrate and serves as an estimate for the reaction with this compound.

This protocol is adapted from established procedures for the Fries rearrangement of analogous phenolic esters.

Materials:

  • This compound (1 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)

  • Anhydrous nitrobenzene (solvent)

  • Dichloromethane (for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup: - Add this compound and  nitrobenzene to flask. start->setup cooling Cooling: - Cool mixture in an ice bath. setup->cooling add_catalyst Catalyst Addition: - Slowly add anhydrous AlCl₃. cooling->add_catalyst reaction Reaction: - Stir at specified temperature. add_catalyst->reaction workup Workup: - Quench with HCl (aq). - Extract with DCM. reaction->workup wash Washing: - Wash organic layer with NaHCO₃  and brine. workup->wash dry_concentrate Drying and Concentration: - Dry with MgSO₄. - Concentrate in vacuo. wash->dry_concentrate purification Purification: - Column chromatography. dry_concentrate->purification analysis Analysis: - Characterize products (NMR, GC-MS). purification->analysis end End analysis->end

Caption: General workflow for the Fries rearrangement experiment.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and anhydrous nitrobenzene.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature for predominantly para-product or a higher temperature for a mixture of ortho and para products). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice and 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the products with dichloromethane.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the ortho and para isomers.

  • Analysis: Characterize the purified products by spectroscopic methods such as NMR and mass spectrometry.

Safety Precautions:

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Nitrobenzene is toxic and should be handled with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction quench with acidic water is exothermic. Perform this step slowly and with cooling.

Conclusion

This compound is a versatile reagent in organic synthesis, particularly for the preparation of substituted hydroxyaryl ketones via the Fries rearrangement. The protocols and data presented here provide a foundation for researchers to explore its synthetic utility. The ability to control the regioselectivity of the Fries rearrangement by modifying reaction conditions makes this compound a valuable tool for accessing specific isomers of hydroxy isobutyrophenones, which are important intermediates in the synthesis of pharmaceuticals and other functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for p-Tolyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of p-tolyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of p-cresol (B1678582) with isobutyric acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2]

Q2: Why is my reaction yield of this compound consistently low?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] To favor product formation, the equilibrium must be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant is used in excess.

  • Removing water as it forms: This can be done using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid.[2]

Q3: What are the potential side reactions that can lower the yield of this compound?

Several side reactions can occur, reducing the overall yield of the desired ester:

  • Friedel-Crafts Acylation: The isobutyric acid, activated by the strong acid catalyst, can acylate the aromatic ring of p-cresol or the this compound product, leading to ketone byproducts.

  • Ether Formation: P-cresol can undergo acid-catalyzed dehydration to form di-p-tolyl ether.

  • Self-Condensation of Isobutyric Acid: Isobutyric acid can undergo self-condensation to form an anhydride.

Q4: How can I effectively purify the synthesized this compound?

A standard workup and purification procedure involves:

  • Neutralization: After the reaction is complete, the mixture is cooled and neutralized with a weak base, such as a saturated sodium bicarbonate solution, to quench the acid catalyst and remove unreacted isobutyric acid.

  • Extraction: The ester is extracted into an organic solvent like ethyl acetate (B1210297) or diethyl ether.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by vacuum distillation to obtain pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Materials 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Water is not being effectively removed.1. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Monitor the reaction by TLC or GC and increase the reaction time. 3. Increase the reaction temperature, potentially to the reflux temperature of the solvent. 4. Use a Dean-Stark apparatus or add freshly activated molecular sieves.
Formation of a Significant Amount of Byproducts 1. Reaction temperature is too high, promoting side reactions. 2. High catalyst concentration. 3. Unwanted Friedel-Crafts acylation.1. Lower the reaction temperature and extend the reaction time. 2. Reduce the amount of acid catalyst. 3. Consider using a milder catalyst, such as a solid acid catalyst (e.g., Amberlyst-15), which can sometimes offer higher selectivity.
Product is Contaminated with Starting Materials After Workup 1. Incomplete neutralization of isobutyric acid. 2. Inefficient extraction.1. Ensure the aqueous layer is basic (pH > 7) after washing with sodium bicarbonate. 2. Perform multiple extractions with the organic solvent.
Difficulty in Isolating Pure Product by Distillation 1. Boiling points of the product and impurities are too close. 2. Product decomposition at high temperatures.1. Use fractional distillation with a longer column for better separation. 2. Perform the distillation under a higher vacuum to lower the boiling point.

Data Presentation

Table 1: Illustrative Effect of Catalyst and Reactant Ratio on Ester Yield (Adapted from similar esterification systems)

Catalyst (mol%)Molar Ratio (p-cresol:isobutyric acid)Temperature (°C)Reaction Time (h)Illustrative Yield (%)
H₂SO₄ (2%)1:1.2120875
H₂SO₄ (5%)1:1.5120685
p-TSA (5%)1:1.5110 (Toluene)1280
Amberlyst-15 (10 wt%)1:21002470

Table 2: Influence of Solvent on the Yield of a Similar Phenolic Ester (p-Cresyl Stearate)

SolventBoiling Point (°C)Dielectric ConstantIllustrative Yield (%)
o-Xylene1442.5796
Toluene1112.3841
Dioxane1012.21<5
Heptane981.92<5

This data suggests that higher boiling point, non-polar solvents can significantly improve the yield in the esterification of phenols.

Experimental Protocols

Adapted Protocol for Fischer Esterification of this compound

Disclaimer: This is a generalized protocol adapted from standard Fischer esterification procedures. Optimal conditions may vary and should be determined empirically.

Materials:

  • p-Cresol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • To the flask, add p-cresol (1.0 eq), isobutyric acid (1.5 eq), and toluene.

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (no more water is collected, or the starting material is consumed), cool the mixture to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain this compound.

Visualizations

Fischer_Esterification_Workflow Figure 1. General Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine p-cresol, isobutyric acid, solvent Catalyst Add acid catalyst (e.g., H₂SO₄) Reactants->Catalyst Heat Heat to reflux with water removal (Dean-Stark) Catalyst->Heat Monitor Monitor reaction by TLC/GC Heat->Monitor Cool Cool to room temperature Monitor->Cool Neutralize Neutralize with NaHCO₃ solution Cool->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash Wash with brine Extract->Wash Dry Dry over anhydrous salt Wash->Dry Solvent_Removal Remove solvent (rotary evaporator) Dry->Solvent_Removal Distillation Purify by vacuum distillation Solvent_Removal->Distillation Characterization Characterize product (NMR, GC-MS, IR) Distillation->Characterization

Figure 1. General Experimental Workflow for this compound Synthesis

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Yield cluster_low_conversion_solutions Solutions for Low Conversion cluster_high_conversion_solutions Solutions for Low Isolated Yield Start Low Yield Observed Check_Conversion Check conversion of starting materials (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion No Increase_Time_Temp Increase reaction time/temperature Low_Conversion->Increase_Time_Temp Increase_Catalyst Increase catalyst loading Low_Conversion->Increase_Catalyst Improve_Water_Removal Improve water removal Low_Conversion->Improve_Water_Removal Optimize_Workup Optimize workup (check pH, more extractions) High_Conversion->Optimize_Workup Purification_Issues Address purification issues (e.g., fractional distillation) High_Conversion->Purification_Issues

References

Technical Support Center: Synthesis of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-tolyl isobutyrate. Below you will find detailed information on identifying and mitigating side products, experimental protocols, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are Fischer-Speier esterification and the Schotten-Baumann reaction.[1][2][3]

  • Fischer-Speier Esterification: This method involves the direct reaction of p-cresol (B1678582) with isobutyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][4][5] The reaction is an equilibrium process, and is typically heated to reflux to drive the formation of the ester.[2][6]

  • Schotten-Baumann Reaction: This method utilizes a more reactive acylating agent, isobutyryl chloride, which reacts with p-cresol in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine.[1][3][7][8] This reaction is often carried out at room temperature and can be faster than Fischer esterification.[1]

Q2: I am seeing a significant amount of unreacted p-cresol in my reaction mixture. What could be the cause and how can I fix it?

A2: Unreacted p-cresol is a common impurity and can be attributed to several factors depending on the synthesis method.

  • Fischer Esterification:

    • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[4][5][9] To drive the reaction towards the product, consider using a large excess of isobutyric acid or removing the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[2][5]

    • Insufficient Catalyst: Ensure that an adequate amount of acid catalyst (e.g., sulfuric acid) is used.

    • Reaction Time: The reaction may require several hours at reflux to reach completion.[2] Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Schotten-Baumann Reaction:

    • Insufficient Acylating Agent: Ensure that at least a stoichiometric equivalent of isobutyryl chloride is used.

    • Base Concentration: The base is crucial for deprotonating the phenol, making it a more effective nucleophile.[7] Ensure the pH of the reaction mixture is sufficiently high.

Q3: My final product is contaminated with isobutyric acid. How did this happen and how can I remove it?

A3: The presence of isobutyric acid as an impurity is also method-dependent.

  • Fischer Esterification: This is likely unreacted starting material. Improving the reaction conversion as described in Q2 will reduce its presence.

  • Schotten-Baumann Reaction: Isobutyryl chloride is sensitive to moisture and can be hydrolyzed to isobutyric acid.[1] To minimize this, use anhydrous solvents and reagents, and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).

  • Removal: Isobutyric acid can be easily removed during the workup by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The isobutyric acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.

Q4: I have an unknown peak in my GC-MS analysis. How can I identify it?

A4: Identifying unknown peaks is a systematic process.

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries such as NIST.[10] Pay attention to the molecular ion peak and fragmentation patterns.

  • Consider Plausible Side Reactions:

    • Fischer Esterification: Under acidic conditions, though less common with phenols, side reactions like ether formation from p-cresol or self-condensation of isobutyric acid could occur.

    • Schotten-Baumann Reaction: The reaction of isobutyryl chloride with the hydroxide base could lead to byproducts.

  • Retention Index/Time: Compare the retention time of the unknown peak with those of commercially available standards of suspected side products.

  • Advanced Techniques: If the identity is still unclear, further analytical techniques such as high-resolution mass spectrometry (HRMS) or NMR spectroscopy may be necessary after isolating the impurity.[11]

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Possible Cause (Fischer Esterification) Suggested Solution (Fischer Esterification) Possible Cause (Schotten-Baumann) Suggested Solution (Schotten-Baumann)
Low Conversion of Starting Materials Reaction has not reached equilibrium.Increase reflux time; use a Dean-Stark trap to remove water; use an excess of one reactant.[2][5]Insufficiently activated nucleophile.Ensure adequate amount and concentration of base to deprotonate p-cresol.[7]
Insufficient acid catalyst.Increase the amount of sulfuric acid or p-toluenesulfonic acid.Hydrolysis of isobutyryl chloride.Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere.
Product Loss During Workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to break up the emulsion.Incomplete extraction of the product.Perform multiple extractions with the organic solvent.
Product is being removed with the aqueous washes.Ensure the pH of the aqueous wash is appropriate (basic wash to remove acidic impurities, neutral wash to remove base).Product is being hydrolyzed back to p-cresol and isobutyric acid.Ensure the workup is not overly acidic or basic, and is performed at a low temperature if necessary.
Identification of Common Side Products by GC-MS
Side Product Expected Retention Time (Relative to Product) Key Mass Spectral Fragments (m/z) Common Cause Prevention Strategy
p-Cresol Earlier108 (M+), 107, 79, 77Incomplete reactionIncrease reaction time, use excess of the other reactant, or remove water (Fischer).
Isobutyric Acid Earlier88 (M+), 73, 45, 43Incomplete reaction (Fischer); Hydrolysis of isobutyryl chloride (Schotten-Baumann).Drive reaction to completion (Fischer); Use anhydrous conditions (Schotten-Baumann).
Water Not typically observed by GC-MS under these conditionsN/AByproduct of Fischer esterification.Remove with a Dean-Stark trap or drying agent.[12]
Isobutyric Anhydride Later158 (M+), 115, 87, 71, 43Possible impurity in isobutyryl chloride or formed from self-condensation.Use high-purity isobutyryl chloride.

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • Apparatus Setup: Assemble a reflux condenser on a round-bottom flask equipped with a magnetic stir bar. If water removal is desired, a Dean-Stark trap can be placed between the flask and the condenser.[6][13]

  • Reagent Addition: To the round-bottom flask, add p-cresol (1.0 eq.), isobutyric acid (1.5-3.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.). If using a Dean-Stark trap, fill the sidearm with a suitable solvent like toluene.

  • Reaction: Heat the mixture to a gentle reflux and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted isobutyric acid and the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of this compound via Schotten-Baumann Reaction
  • Reagent Preparation: In a flask, dissolve p-cresol (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Cool the mixture in an ice bath.

  • Acylation: While stirring vigorously, add isobutyryl chloride (1.1 eq.) dropwise to the cooled solution.[8] The reaction is often rapid and may be exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Workup:

    • Extract the reaction mixture with an organic solvent like diethyl ether or dichloromethane.

    • Separate the organic layer and wash it with a dilute acid (e.g., 5% HCl) to remove any unreacted base, followed by a wash with a saturated sodium bicarbonate solution to remove any hydrolyzed isobutyric acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation.

GC-MS Protocol for Reaction Monitoring and Impurity Profiling
  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable organic solvent (e.g., 1 mL of ethyl acetate).

    • If necessary, wash the diluted sample with water to remove any highly polar, non-volatile components.

    • Dry the organic layer with a small amount of anhydrous sodium sulfate.

    • Transfer the dried solution to a GC vial for analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the peaks for p-cresol, isobutyric acid, and this compound based on their retention times and mass spectra (by comparison with standards or library data).

    • Quantify the relative amounts of each component by integrating the peak areas. For more accurate quantification, a flame ionization detector (FID) and internal standards can be used.

Logical Workflow for Identifying Side Products

Side_Product_Identification cluster_synthesis Synthesis of this compound cluster_analysis Analysis cluster_identification Identification cluster_confirmation Confirmation & Mitigation Fischer Fischer Esterification GC_MS GC-MS Analysis of Reaction Mixture Fischer->GC_MS Schotten_Baumann Schotten-Baumann Reaction Schotten_Baumann->GC_MS Unknown_Peak Unknown Peak Detected GC_MS->Unknown_Peak MS_Library Compare Mass Spectrum to Library (e.g., NIST) Unknown_Peak->MS_Library Retention_Time Compare Retention Time with Standards Unknown_Peak->Retention_Time Side_Reaction Consider Plausible Side Reactions Unknown_Peak->Side_Reaction Identified Side Product Identified MS_Library->Identified Retention_Time->Identified Side_Reaction->Identified Optimize Optimize Reaction Conditions Identified->Optimize Purify Purify Product Identified->Purify

Caption: Workflow for identifying side products in this compound synthesis.

References

Overcoming challenges in the purification of p-tolyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of p-tolyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound After Synthesis and Workup

Question: My overall yield of this compound after the Fischer esterification of p-cresol (B1678582) and isobutyric acid is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in Fischer esterification, which is an equilibrium-driven reaction. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Incomplete Reaction (Equilibrium) Increase the molar excess of one reactant (typically the less expensive one, isobutyric acid).Driving the equilibrium towards the product side according to Le Châtelier's principle.
Remove water as it is formed using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).Removing a product shifts the equilibrium towards the formation of more products.
Losses During Aqueous Workup Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize hydrolysis of the ester.Esters can hydrolyze back to the carboxylic acid and alcohol under acidic or strongly basic conditions.
Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).Multiple smaller volume extractions are more efficient at recovering the product than a single large volume extraction.
Use a brine wash (saturated NaCl solution) as the final aqueous wash.This helps to "salt out" the organic product from the aqueous phase, reducing its solubility in water and improving recovery.
Product Adhesion to Glassware Thoroughly rinse all glassware that came into contact with the product with the extraction solvent and combine the rinses with the main organic phase.This compound is an oily liquid and can adhere to surfaces, leading to mechanical losses.
Side Reactions Control the reaction temperature. Excessively high temperatures can lead to side reactions.While heat is required to drive the reaction, excessive heat can promote side reactions like the Fries rearrangement.

Issue 2: Presence of Impurities in the Purified this compound

Question: After purification, my this compound still shows the presence of impurities when analyzed by GC-MS or NMR. What are these impurities and how can I remove them?

Answer: The presence of impurities is a common issue. The identity of the impurity will dictate the most effective purification strategy.

Common Impurities and Their Removal:

Impurity Identification Removal Method
Unreacted p-Cresol Characteristic phenolic odor. Can be identified by GC-MS and NMR (aromatic protons and hydroxyl proton).Wash the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide). The p-cresol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer.
Unreacted Isobutyric Acid Sour odor. Can be identified by NMR (broad carboxylic acid proton) and IR spectroscopy (broad O-H stretch).Wash the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The isobutyric acid will be deprotonated to form a water-soluble carboxylate salt.
Fries Rearrangement Byproducts (Hydroxy Ketones) These are isomers of this compound (e.g., 2-hydroxy-5-methyl-isobutyrophenone) and can be detected by GC-MS.These impurities are often difficult to remove by simple extraction. Fractional distillation under reduced pressure or column chromatography is typically required for their separation.
Water Broad peak in NMR spectrum. Cloudy appearance of the product.Dry the organic solution with an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before removing the solvent. For residual amounts, azeotropic distillation with toluene can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of p-cresol with isobutyric acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is usually heated to drive the equilibrium towards the formation of the ester.

Q2: I'm seeing an emulsion during the liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation can be problematic. Here are a few techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a period.

  • Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of celite or glass wool can be effective.

Q3: What are the key physical properties of this compound and its starting materials?

A3: Knowing the physical properties is crucial for planning the purification strategy, especially for distillation.

Physical Properties of Key Compounds:

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Refractive Index (n20/D)
This compound178.23237~0.993~1.487
p-Cresol108.14202~1.034~1.531
Isobutyric Acid88.11154~0.949~1.393

Data sourced from various chemical suppliers and databases.[2]

Q4: Can I use column chromatography to purify this compound? What conditions should I use?

A4: Yes, column chromatography is an effective method for purifying this compound, especially for removing closely related impurities like Fries rearrangement byproducts. A good starting point for the mobile phase would be a non-polar solvent system.

Recommended Column Chromatography Conditions (Starting Point):

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate from 2% to 10%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.

Q5: Is recrystallization a viable purification method for this compound?

A5: this compound is a liquid at room temperature, so traditional recrystallization is not applicable. However, if you are dealing with a solid derivative or if the product solidifies at lower temperatures, low-temperature crystallization from a suitable solvent or solvent mixture could be attempted. For liquid esters, distillation is the more common and effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification and Workup

This protocol outlines a general procedure for the synthesis of this compound followed by a standard aqueous workup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1.0 eq), isobutyric acid (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (typically around 120-140 °C) and monitor the progress of the reaction by TLC or GC.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to neutralize unreacted isobutyric acid and the acid catalyst - vent the funnel frequently to release CO2).

    • 1M Sodium hydroxide (B78521) solution (to remove unreacted p-cresol).

    • Brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO4 or Na2SO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating this compound from less volatile or more volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus. It is recommended to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.

  • Distillation: Heat the crude this compound in the distillation flask. Collect the fractions that distill at the expected boiling point of this compound under the given pressure.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Visualizations

Logical Troubleshooting Workflow for Low Yield

This diagram illustrates a step-by-step logical workflow to troubleshoot low yields in the synthesis of this compound.

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction Conditions: - Increase excess of isobutyric acid - Use Dean-Stark trap to remove water - Increase reaction time/temperature cautiously incomplete->optimize_reaction check_workup Review Workup Procedure complete->check_workup end Improved Yield optimize_reaction->end extraction_loss Potential Loss During Extraction check_workup->extraction_loss hydrolysis Potential Hydrolysis check_workup->hydrolysis optimize_extraction Optimize Extraction: - Perform multiple extractions - Use brine wash extraction_loss->optimize_extraction optimize_pH Optimize Workup pH: - Ensure neutral/slightly basic pH before extraction hydrolysis->optimize_pH optimize_extraction->end optimize_pH->end

Caption: Troubleshooting workflow for addressing low yields.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general experimental workflow from synthesis to the pure this compound.

synthesis_workflow start Start: Reactants (p-Cresol, Isobutyric Acid, Acid Catalyst) reaction Fischer Esterification (Reflux) start->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal crude_product Crude this compound solvent_removal->crude_product purification Purification crude_product->purification distillation Fractional Distillation purification->distillation For volatile impurities chromatography Column Chromatography purification->chromatography For close-boiling impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis final_product Final Product analysis->final_product

Caption: General synthesis and purification workflow.

References

Troubleshooting poor resolution in GC analysis of tolyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the Gas Chromatography (GC) analysis of tolyl isobutyrate, focusing on achieving optimal resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my tolyl isobutyrate isomer peaks showing poor resolution or overlapping?

Poor resolution between isomers is a common challenge and can stem from several factors:

  • Inappropriate GC Column: The choice of stationary phase is critical for separating isomers.[1] For aromatic isomers like tolyl isobutyrate, a column with a stationary phase that offers different selectivity is needed.[2] A non-polar phase separates based on boiling points, which may not be sufficient for isomers. Consider a mid-polarity to polar phase, like one containing 50% phenyl groups, to enhance separation based on subtle differences in polarity.[1]

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not allow sufficient time for the isomers to separate on the column.[3] A slower ramp rate (e.g., 1-5 °C/minute) can significantly improve resolution.[3]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.[4] An excessively high or low flow rate can lead to band broadening and reduced resolution.[3] It's essential to operate near the optimal flow rate for your chosen carrier gas (e.g., Helium or Hydrogen).[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, poorly resolved peaks.[6][7] Try diluting your sample or increasing the split ratio.[3]

Q2: What is causing significant peak tailing in my chromatogram?

Peak tailing occurs when the peak skews asymmetrically and can be caused by:

  • Active Sites: Unwanted interactions between the analyte and active sites in the system (e.g., silanol (B1196071) groups in the liner or on the column) can cause tailing, especially for polar compounds.[6][8] Using a deactivated inlet liner and a high-quality, inert GC column is crucial.[3] If the problem persists, trimming the first few centimeters of the column can remove accumulated contaminants or active sites.[7][9]

  • Column Contamination: Residues from previous injections can build up at the head of the column, leading to peak shape distortion.[10][11] Regular column bake-outs can help remove these contaminants.[10]

  • Improper Injection Technique: A slow injection can cause the sample to be introduced as a broad band instead of a sharp plug, resulting in tailing.[8][12] Ensure the injection is smooth and quick.[13]

  • System Leaks: Small leaks in the injector septum or column fittings can disrupt the carrier gas flow path, contributing to tailing.[14] Regularly check for and replace the septum.[14]

Q3: My peaks are fronting. What does this indicate?

Peak fronting, where the front of the peak is sloped, is most commonly caused by column overload.[7] This happens when the mass of the analyte injected exceeds the capacity of the column's stationary phase.[7]

  • Solution: Reduce the injection volume or dilute the sample.[3] You can also increase the split ratio to introduce less sample onto the column.

Q4: My retention times are shifting between runs. What is the cause?

Inconsistent retention times can compromise peak identification and quantification. The primary causes include:

  • Leaks in the System: Fluctuations in the carrier gas flow rate due to leaks in the injector, column fittings, or detector interface will cause retention times to drift.[3][14]

  • Inconsistent Oven Temperature: Poor temperature control or an insufficient equilibration time before injection can lead to variability in retention.[15][16] Ensure the oven is properly calibrated and allow adequate time for it to stabilize at the initial temperature.[15][16]

  • Changes in Carrier Gas Flow: If you are operating in constant pressure mode, the carrier gas flow rate will decrease as the oven temperature increases.[9] Operating in constant flow mode can provide more stable retention times, especially for temperature-programmed methods.[9]

Data Presentation: Optimizing GC Parameters

The following table summarizes key GC parameters and provides recommended starting points for the analysis of tolyl isobutyrate isomers.

ParameterRecommended Starting PointTroubleshooting & Optimization Tips
GC Column Mid-polarity phase (e.g., 50% Phenyl / 50% Dimethylpolysiloxane)A non-polar column may not resolve isomers. Increasing polarity can improve selectivity.[1] Longer columns (e.g., 60m) provide more theoretical plates and better resolution.[3][5]
Column Dimensions 30 m length, 0.25 mm ID, 0.25 µm film thicknessNarrower ID columns (e.g., 0.18 mm) increase efficiency but have lower sample capacity.[17][18] Thicker films increase retention, which can be useful for volatile compounds.[1]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times and can provide better efficiency at higher linear velocities.[19] Ensure high-purity gas to avoid baseline noise and column damage.[19]
Flow Rate ~1.0 - 1.5 mL/min for 0.25 mm ID columnOptimize for best efficiency. Flow rates that are too high or too low will decrease resolution.[3][4]
Injection Mode Split InjectionA split ratio of 50:1 is a good starting point to prevent column overload. Adjust as needed based on analyte concentration and detector sensitivity.[3]
Injector Temperature 250 °CThe temperature should be high enough to ensure rapid vaporization of the sample but not so high that it causes thermal degradation.[12][19]
Oven Program Initial: 100 °C, hold 1 min. Ramp: 2-5 °C/min. Final: 280 °C, hold 5 min.A slow ramp rate is critical for separating closely eluting isomers.[3][17] The initial temperature should be low enough to allow for efficient focusing of the analytes at the head of the column.[7]
Injection Volume 1 µLInjecting too large a volume is a common cause of peak fronting and poor resolution.[7][20]

Experimental Protocols

Protocol 1: GC Column Conditioning

New columns or columns that have been stored for an extended period must be conditioned to remove contaminants and ensure a stable baseline.[15]

  • Installation: Install the column in the injector port but leave the detector end disconnected.

  • Purge: Set the carrier gas flow to the normal operating rate and purge the column at room temperature for 15-20 minutes. This removes oxygen from the system, which can damage the stationary phase at high temperatures.[9][15]

  • Heating Program: Set the oven temperature to 20 °C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

  • Conditioning: Hold at this temperature for 1-2 hours. For columns with very thick films or those that are highly polar, a longer conditioning time may be necessary.

  • Cool Down & Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.

  • Equilibration: Heat the system to your method's final temperature and hold until the baseline is stable.

Protocol 2: Inlet Liner and Septum Replacement

Regular maintenance of the injection port is critical for preventing peak tailing and ensuring reproducible results.[8][10]

  • Cool Down: Ensure the injector temperature has cooled to a safe level (below 50 °C).

  • Turn Off Gas: Turn off the carrier gas supply to the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the injector.

  • Replace Septum: Remove the old septum using tweezers and replace it with a new one. Be careful not to overtighten the nut, as this can cause leaks or septum coring.

  • Remove Liner: Remove the column and then carefully pull the inlet liner out of the injector using liner-removal tools.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are properly seated.

  • Reinstall Column: Reinstall the GC column, ensuring it is positioned at the correct height within the liner according to the manufacturer's instructions.[7]

  • Leak Check: Restore gas flow and perform a leak check on all fittings.

Mandatory Visualization

Below is a logical workflow to diagnose and resolve poor resolution issues in your GC analysis.

G Troubleshooting Workflow for Poor GC Resolution start Poor Resolution Observed check_shape Step 1: Examine Peak Shape start->check_shape sym_peaks Symmetrical but Overlapping Peaks check_shape->sym_peaks Symmetrical tailing Peak Tailing Observed check_shape->tailing Tailing fronting Peak Fronting Observed check_shape->fronting Fronting opt_temp Optimize Oven Program (Slower ramp rate, lower initial temp) sym_peaks->opt_temp opt_flow Optimize Carrier Gas Flow Rate opt_temp->opt_flow check_column Evaluate Column Choice (Consider longer or more polar column) opt_flow->check_column check_activity Check for System Activity (Replace liner, trim column) tailing->check_activity check_contam Check for Contamination (Bake out column, run blanks) check_activity->check_contam check_leaks Check for Leaks (Replace septum, check fittings) check_contam->check_leaks check_overload Check for Column Overload (Dilute sample, reduce injection volume) fronting->check_overload

Caption: Troubleshooting workflow for poor GC resolution.

References

Technical Support Center: Optimizing Acid-Catalyzed p-Tolyl Isobutyrate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acid-catalyzed esterification of p-tolyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving reaction efficiency and troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields in Fischer esterification are a common issue and can stem from several factors.[1] The reaction is an equilibrium process, so driving it towards the product side is crucial.[2] Here are key areas to investigate:

    • Inefficient Water Removal: The water produced as a byproduct can shift the equilibrium back towards the reactants, hindering ester formation.[2]

      • Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or o-xylene (B151617) to continuously remove water as it forms.[3][4][5][6] Ensure the apparatus is set up correctly and the solvent is refluxing at the appropriate temperature to facilitate azeotropic distillation.

    • Suboptimal Reactant Ratio: An equimolar ratio of p-cresol (B1678582) and isobutyric acid may not be sufficient to drive the reaction to completion.

      • Solution: Use an excess of one of the reactants.[2] Since p-cresol can be the more expensive reagent, using a molar excess of isobutyric acid is often a cost-effective strategy.

    • Insufficient Catalyst Activity or Concentration: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.[7]

      • Solution: Ensure your acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) is not degraded. You can try increasing the catalyst loading, but be mindful that excessive catalyst can lead to side reactions.[8]

    • Low Reaction Temperature: The esterification of phenols can be sluggish at lower temperatures.[9]

      • Solution: Increase the reaction temperature by selecting a higher-boiling point solvent. For instance, switching from toluene to o-xylene has been shown to significantly improve yields in similar reactions.[9]

Issue 2: Formation of Significant Byproducts

  • Question: I am observing the formation of significant byproducts in my reaction mixture. How can I improve the selectivity towards this compound?

  • Answer: Byproduct formation can compete with your desired esterification, reducing the overall yield and complicating purification. Common side reactions in acid-catalyzed reactions of phenols include sulfonation (if using sulfuric acid) and dehydration.[10]

    • Optimize Catalyst Choice and Concentration:

      • Solution: While sulfuric acid is a strong catalyst, it can also promote side reactions.[10] Consider using a milder, yet effective, catalyst like p-toluenesulfonic acid (p-TSA).[11] Using solid acid catalysts like acid-activated bentonite (B74815) clay can also improve selectivity and simplify catalyst removal.[9] Keep the catalyst concentration to the minimum effective amount.

    • Control Reaction Temperature:

      • Solution: Excessively high temperatures can promote the formation of undesired byproducts. Monitor the reaction temperature closely and aim for the optimal balance between reaction rate and selectivity.

    • Purification Strategy:

      • Solution: After the reaction, a thorough workup is necessary to remove unreacted starting materials and byproducts. This typically involves washing the organic layer with a basic solution (like 5% NaOH) to remove unreacted p-cresol and isobutyric acid, followed by washing with water and brine.[9] Subsequent purification by distillation or column chromatography can isolate the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the esterification of this compound?

A1: The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, plays a crucial role by protonating the carbonyl oxygen of the isobutyric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of p-cresol.[7] This catalytic action accelerates the rate of the esterification reaction.

Q2: Why is the esterification of a phenol (B47542) like p-cresol generally more difficult than that of a simple alcohol?

A2: The hydroxyl group of a phenol is less nucleophilic than that of an alcohol. This is because the lone pairs on the oxygen atom are delocalized into the aromatic ring, reducing their availability for nucleophilic attack.[10] Consequently, the esterification of phenols often requires more forcing conditions, such as higher temperatures or more reactive acylating agents, to achieve a reasonable yield.[12][13]

Q3: Can I run this reaction without a solvent?

A3: While solvent-free reactions are gaining interest for their environmental benefits, for the acid-catalyzed esterification of this compound, a solvent that forms an azeotrope with water (like toluene or o-xylene) is highly recommended.[9] The solvent facilitates the removal of water via a Dean-Stark apparatus, which is critical for driving the reaction equilibrium towards the product.[3][4][5][6]

Q4: How do I know when the reaction is complete?

A4: There are two common methods to monitor the progress of the reaction:

  • Water Collection: If you are using a Dean-Stark apparatus, you can monitor the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected.[6]

  • Thin-Layer Chromatography (TLC): You can take small aliquots of the reaction mixture at regular intervals and analyze them by TLC. The reaction is complete when the starting materials (p-cresol and isobutyric acid) are no longer visible on the TLC plate.

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of p-cresyl esters, which are analogous to this compound.

Table 1: Effect of Solvent on the Yield of p-Cresyl Stearate

SolventMolar Ratio (Acid:p-cresol)Catalyst Amount (g)Reaction Time (hr)Yield (%)
1,4-Dioxane1:20.56<5
Toluene1:20.5641
o-Xylene1:20.5696

Data adapted from a study on the esterification of stearic acid with p-cresol using acid-activated Indian bentonite as a catalyst.[9]

Table 2: Effect of Carboxylic Acid Chain Length on Ester Yield

Carboxylic AcidReaction Time (hr)Yield (%)
Acetic Acid65
Propionic Acid629
n-Butyric Acid652
Stearic Acid696

Reaction conditions: p-cresol, o-xylene as solvent, acid-activated Indian bentonite catalyst. Data suggests that for shorter chain acids, their lower boiling points may lead to them being in the vapor phase and less available for reaction on the catalyst surface.[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification of p-Cresol with Isobutyric Acid

This protocol provides a general guideline for the synthesis of this compound.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add p-cresol (1.0 equivalent) and isobutyric acid (1.5 to 2.0 equivalents).

  • Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or o-xylene (approximately 2-3 mL per mmol of the limiting reactant).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid monohydrate (0.05 to 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. The water-solvent azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted isobutyric acid), 5% aqueous sodium hydroxide (B78521) (to remove unreacted p-cresol), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure this compound.

Visualizations

Fischer_Esterification_Mechanism Fischer Esterification Mechanism for this compound isobutyric_acid Isobutyric Acid protonated_acid Protonated Isobutyric Acid isobutyric_acid->protonated_acid + H+ p_cresol p-Cresol tetrahedral_intermediate Tetrahedral Intermediate H_plus H+ protonated_acid->tetrahedral_intermediate + p-Cresol protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated this compound protonated_intermediate->protonated_ester - H2O water Water p_tolyl_isobutyrate This compound protonated_ester->p_tolyl_isobutyrate - H+ Esterification_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine p-Cresol, Isobutyric Acid, Solvent catalyst 2. Add Acid Catalyst reactants->catalyst reflux 3. Heat to Reflux with Dean-Stark Trap catalyst->reflux wash 4. Aqueous Washes (NaHCO3, NaOH, H2O, Brine) reflux->wash dry 5. Dry Organic Layer wash->dry concentrate 6. Concentrate dry->concentrate purify 7. Vacuum Distillation or Column Chromatography concentrate->purify product Pure this compound purify->product

References

Technical Support Center: Managing Reaction Conditions to Prevent Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction conditions and minimize the formation of unwanted byproducts in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of byproduct formation in a chemical reaction?

Byproduct formation is a common challenge in chemical synthesis and can arise from several factors. These include side reactions, which are alternative reaction pathways that compete with the desired transformation, and the further reaction or degradation of the desired product after it has formed.[1] The specific conditions of the reaction, such as temperature, pressure, and catalyst choice, play a crucial role in determining the extent of byproduct formation.[1][2] In pharmaceutical manufacturing, impurities can also be introduced from raw materials, intermediates, or as byproducts of the synthesis process itself.[3][4][5]

Q2: How does reaction temperature influence the formation of byproducts?

Reaction temperature is a critical parameter that directly affects the rates of both desired and undesired reactions.[6] According to the principles of chemical kinetics, an increase in temperature generally increases the rate of reaction.[7][8] However, if a side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the byproduct more significantly, leading to decreased selectivity.[6] Conversely, for some reactions, a specific temperature is required to achieve optimal selectivity and minimize unwanted products.[6][9] In industrial processes, maintaining an optimal temperature range is crucial to balance reaction rates with catalyst integrity and performance, as excessively high temperatures can lead to catalyst deactivation.[8]

Q3: What role does a catalyst play in controlling byproduct formation?

A catalyst can significantly influence the selectivity of a chemical reaction, which is its ability to direct the reaction towards the desired product while minimizing byproducts.[10][11][12][13] Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[14] A highly selective catalyst will preferentially lower the activation energy for the desired reaction pathway over competing side reactions.[10][11] The choice of catalyst, including its physical and chemical properties, is therefore a critical factor in controlling the product distribution.[10]

Q4: Can the concentration of reactants affect the formation of byproducts?

Yes, the concentration of reactants can have a significant impact on the rate of byproduct formation. For many reactions, increasing the concentration of reactants leads to an increased reaction rate because it increases the frequency of molecular collisions.[15][16][17][18][19] However, the relationship between concentration and reaction rate can be complex and depends on the reaction order.[15][19] In some multi-step reactions, the overall rate is determined by the slowest step (the rate-determining step), and increasing the concentration of a reactant involved in a faster step may have little effect on the overall rate or the formation of byproducts.[15]

Troubleshooting Guides

Guide 1: Unexpected Peaks in Analytical Data (e.g., HPLC, GC-MS, NMR)

Issue: Your analytical data shows unexpected peaks, indicating the presence of impurities or byproducts.

Troubleshooting Steps:

  • Isolate and Characterize Byproducts: If possible, isolate the impurities using techniques like chromatography and characterize their structures using spectroscopic methods (NMR, MS, IR).[20]

  • Propose a Mechanism for Byproduct Formation: Based on the structures of the byproducts, propose a plausible reaction mechanism for their formation. This could involve side reactions of starting materials, intermediates, or the product itself.

  • Modify Reaction Conditions: Adjust the reaction conditions to disfavor the formation of the identified byproducts. This may involve:

    • Lowering the Temperature: If the byproduct formation is accelerated at higher temperatures.[20]

    • Changing the Catalyst: Select a more selective catalyst that favors the desired reaction pathway.[10][11]

    • Adjusting Stoichiometry: Use a slight excess of one reactant to ensure the complete conversion of another, potentially limiting side reactions.[20]

    • Using Protecting Groups: If a functional group on your starting material is susceptible to unwanted reactions, consider using a protecting group.

Troubleshooting Workflow for Unexpected Byproducts

G A Unexpected Peaks Detected B Isolate & Characterize Byproducts (NMR, MS, IR) A->B C Propose Mechanism for Byproduct Formation B->C D Modify Reaction Conditions C->D E Lower Temperature D->E F Change Catalyst D->F G Adjust Stoichiometry D->G H Minimized Byproducts E->H F->H G->H

Caption: A logical workflow for troubleshooting the formation of unexpected byproducts.

Guide 2: Low Yield of Desired Product

Issue: The yield of your desired product is lower than expected, potentially due to competing byproduct formation.

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Use analytical techniques (TLC, GC-MS, NMR) to monitor the reaction progress and identify all components in the reaction mixture, including remaining starting materials, the desired product, and any byproducts.[20]

  • Evaluate Reaction Parameters: Systematically evaluate the impact of key reaction parameters on the yield.

    • Temperature: As discussed, temperature can significantly impact selectivity.[6]

    • Concentration: The concentration of reactants can influence reaction rates and selectivity.[15]

    • Reaction Time: Monitor the reaction over time to determine the optimal point to quench the reaction, preventing product degradation or the formation of secondary byproducts.[20]

    • Catalyst: The choice and concentration of the catalyst can be critical for maximizing yield.[10]

  • Optimize Work-up and Purification: Product loss can occur during the work-up and purification steps.[20] Ensure that your extraction and chromatography methods are optimized for your desired product and that it is stable to the conditions used.[21]

Troubleshooting Workflow for Low Reaction Yield

G A Low Product Yield B Analyze Reaction Mixture (TLC, GC-MS, NMR) A->B C Identify Starting Materials, Product, Byproducts B->C D Optimize Reaction Conditions C->D H Optimize Work-up & Purification C->H E Vary Temperature D->E F Vary Concentration D->F G Optimize Reaction Time D->G I Improved Yield E->I F->I G->I H->I

Caption: A systematic approach to troubleshooting and improving low reaction yields.

Data on Reaction Condition Optimization

The following tables provide examples of how reaction conditions can be managed to minimize byproduct formation.

Table 1: Effect of Temperature on Product Selectivity

Temperature (°C)Desired Product Yield (%)Byproduct A Yield (%)Byproduct B Yield (%)
80652510
10085105
120702010

This is a generalized example. Actual results will vary depending on the specific reaction.

Table 2: Effect of Catalyst on Product Selectivity

CatalystDesired Product Yield (%)Byproduct C Yield (%)
Catalyst X7030
Catalyst Y955
No Catalyst2080

This is a generalized example. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Reaction Temperature Optimization

This protocol outlines a systematic approach to optimizing reaction temperature to maximize the yield of the desired product while minimizing byproduct formation.

Materials:

  • Reactants and solvent

  • Reaction vessel with temperature control (e.g., jacketed reactor, oil bath)

  • Stirring apparatus

  • Analytical instruments (e.g., HPLC, GC-MS, NMR)

Procedure:

  • Initial Reaction: Set up the reaction at the temperature reported in the literature or a theoretically estimated optimal temperature.

  • Monitor Progress: Take aliquots from the reaction mixture at regular intervals and analyze them to determine the concentration of starting materials, desired product, and major byproducts.

  • Vary Temperature: Set up a series of parallel reactions, varying the temperature in small increments (e.g., ± 5-10 °C) around the initial setpoint.

  • Analyze Results: After a set reaction time, quench each reaction and analyze the final product mixture.

  • Determine Optimum Temperature: Identify the temperature that provides the highest yield of the desired product with the lowest level of byproducts.

Experimental Workflow for Temperature Optimization

G A Set up Initial Reaction B Monitor Reaction Progress A->B C Set up Parallel Reactions at Different Temperatures B->C D Analyze Final Product Mixtures C->D E Identify Optimal Temperature D->E

Caption: A workflow for systematically optimizing reaction temperature.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Purpose: To quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products and byproducts.

Methodology:

  • Prepare TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of a TLC plate.

  • Spot the Plate: Apply small spots of the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent should be allowed to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using a chemical stain.

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. The presence of multiple new spots may indicate the formation of byproducts.[20]

References

Resolving peak tailing for p-tolyl isobutyrate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic analysis of p-tolyl isobutyrate.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly affect resolution, sensitivity, and the accuracy of quantification.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing manifests as an asymmetry where the latter half of the peak is broader than the front half.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Initial Assessment: Is it a GC or HPLC Issue?

The first step is to determine the nature of the problem. The troubleshooting paths for GC and HPLC differ significantly.

Diagram: Initial Troubleshooting Decision

G start Peak Tailing Observed for this compound gc_or_hplc Which technique are you using? start->gc_or_hplc gc Gas Chromatography (GC) gc_or_hplc->gc GC hplc High-Performance Liquid Chromatography (HPLC) gc_or_hplc->hplc HPLC

Caption: Initial decision point for troubleshooting peak tailing.

Gas Chromatography (GC) Troubleshooting

Peak tailing in GC can arise from several factors, often related to interactions between the analyte and active sites within the system or suboptimal instrument parameters.[2]

Frequently Asked Questions (FAQs) - GC

Q1: What are the most common causes of peak tailing for esters like this compound in GC?

A1: The most frequent causes include:

  • Active Sites: Unwanted interactions with active sites in the GC inlet (e.g., liner, septum) or the column itself are a primary cause.[2][3] These sites can be exposed silanol (B1196071) groups or contaminants.

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.[2]

  • Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes, leading to peak tailing.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.

  • Inappropriate Inlet Temperature: A temperature that is too low can cause slow vaporization of the analyte, while a temperature that is too high can cause degradation.

Q2: How can I systematically troubleshoot peak tailing in my GC analysis of this compound?

A2: Follow this workflow to diagnose and resolve the issue:

Diagram: GC Troubleshooting Workflow

GC_Troubleshooting start GC Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Clean the inlet start->inlet_maintenance resolved Peak Shape Improved? inlet_maintenance->resolved check_column Check Column: - Trim the column inlet (10-20 cm) - Check for proper installation resolved2 Peak Shape Improved? check_column->resolved2 method_optimization Optimize Method Parameters: - Adjust inlet temperature - Optimize temperature program - Check for sample overload resolved3 Peak Shape Improved? method_optimization->resolved3 column_issue Consider Column Health: - Is the column old or contaminated? - Is the stationary phase appropriate? replace_column Replace GC Column column_issue->replace_column Yes end Problem Resolved column_issue->end No, consult specialist replace_column->end resolved->check_column No resolved->end Yes resolved2->method_optimization No resolved2->end Yes resolved3->column_issue No resolved3->end Yes

Caption: A stepwise guide to troubleshooting GC peak tailing.

Experimental Protocol: GC Analysis of this compound
ParameterRecommended Condition
GC System Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Inlet Split/Splitless Injector
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted)
Oven Program Initial Temp: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min
Detector FID
Detector Temp 300 °C
Quantitative Data: Impact of GC Parameters on Peak Shape

The following table summarizes the expected qualitative impact of key GC parameters on the peak shape of aromatic esters. Finding specific quantitative data for this compound is challenging; however, the trends are generally applicable.

Parameter AdjustedEffect on Peak TailingRationale
Increase Inlet Temperature Can decrease tailingEnsures complete and rapid vaporization of the analyte. However, excessively high temperatures can cause degradation.
Use a Deactivated Liner Decreases tailingMinimizes interaction between the analyte and active silanol groups in the liner.[6]
Decrease Sample Concentration Decreases tailingPrevents column overload, where the stationary phase becomes saturated.
Increase Carrier Gas Flow Rate Can decrease tailingReduces the time the analyte spends in the column, minimizing band broadening.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

In reversed-phase HPLC, peak tailing of aromatic esters like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Frequently Asked Questions (FAQs) - HPLC

Q1: What causes peak tailing for this compound in reversed-phase HPLC?

A1: Common causes include:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functionalities of the analyte, causing tailing.[7]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, resulting in poor peak shape.[2][8][9]

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix on the column can create active sites.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing.

Q2: How do I resolve peak tailing in my HPLC analysis?

A2: A systematic approach is key. The following workflow can help you identify and fix the problem.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start HPLC Peak Tailing Observed mobile_phase Check Mobile Phase: - Prepare fresh mobile phase - Ensure proper pH and composition start->mobile_phase resolved Peak Shape Improved? mobile_phase->resolved check_column Check Column: - Flush with strong solvent - Consider using a guard column resolved2 Peak Shape Improved? check_column->resolved2 method_optimization Optimize Method: - Adjust mobile phase pH - Modify organic solvent ratio - Reduce injection volume resolved3 Peak Shape Improved? method_optimization->resolved3 column_choice Evaluate Column Choice: - Is the column old? - Consider an end-capped or different chemistry column replace_column Replace HPLC Column column_choice->replace_column Yes end Problem Resolved column_choice->end No, consult specialist replace_column->end resolved->check_column No resolved->end Yes resolved2->method_optimization No resolved2->end Yes resolved3->column_choice No resolved3->end Yes

Caption: A stepwise guide to troubleshooting HPLC peak tailing.

Experimental Protocol: HPLC Analysis of this compound

This method is adapted from a protocol for the closely related compound, o-tolyl isobutyrate, and should provide a good starting point for method development.[10]

ParameterRecommended Condition
HPLC System HPLC with UV Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity is recommended.[10]
Mobile Phase Acetonitrile and Water with an acid modifier. Start with a 60:40 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
Flow Rate 1.0 mL/min
Column Temp Ambient or 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Quantitative Data: Impact of HPLC Parameters on Peak Shape

The following table illustrates the expected impact of mobile phase modifications on the peak shape of aromatic compounds. While specific data for this compound is not available, these general principles apply.

Parameter AdjustedEffect on Peak TailingRationale
Decrease Mobile Phase pH (add acid) Generally decreases tailing for neutral or acidic compoundsProtonates residual silanol groups on the stationary phase, reducing secondary interactions.[7]
Increase Organic Solvent % Can decrease tailingMore hydrophobic analytes will elute faster, reducing the opportunity for secondary interactions. However, this will also decrease retention time.
Use a Buffered Mobile Phase Improves peak shape and reproducibilityMaintains a constant pH, preventing shifts in analyte or stationary phase ionization during the run.[11]
Use an End-Capped Column Significantly decreases tailingThe residual silanol groups are chemically bonded with a small silylating agent, making them inert.

References

Technical Support Center: Enhancing Atom Economy in p-Tolyl Isobutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of p-tolyl isobutyrate. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their experimental procedures with a focus on improving atom economy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it crucial in the synthesis of this compound?

A1: Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1] A high atom economy signifies a more sustainable process with minimal waste generation.[1] In the production of this compound, enhancing atom economy is essential for reducing environmental impact and improving cost-effectiveness, particularly in pharmaceutical manufacturing where waste disposal can be a significant expense.

Q2: Which synthetic routes offer the best atom economy for producing this compound?

A2: Direct esterification of p-cresol (B1678582) with isobutyric acid is a highly atom-economical method, as, ideally, the only byproduct is water.[2][3] Alternative methods like Friedel-Crafts acylation often have lower atom economy due to the use of stoichiometric amounts of a Lewis acid catalyst that is consumed during the reaction and workup, generating significant waste.[4][5]

Q3: What are the common catalysts used for the direct esterification of p-cresol?

A3: Common catalysts for direct esterification include strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid (p-TSA).[6][7][8] For a more environmentally benign approach, solid acid catalysts like acid-activated clays (B1170129) (e.g., Indian bentonite) have been shown to be effective and recyclable.[2][3]

Q4: How can I drive the esterification equilibrium towards the product side to improve yield?

A4: According to Le Chatelier's principle, the equilibrium can be shifted towards the formation of this compound by either using an excess of one of the reactants (typically the less expensive one) or by removing the water produced during the reaction.[6] Azeotropic distillation using a Dean-Stark apparatus is a common and effective method for water removal.[6][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of excess water in reactants or solvent. 4. Reaction equilibrium not driven to completion.1. Use a fresh or properly activated catalyst. 2. Increase the reaction temperature or prolong the reaction time. Monitor reaction progress via TLC or GC. 3. Ensure all reactants and solvents are anhydrous. 4. Use a Dean-Stark trap to remove water azeotropically or use an excess of one reactant.[6][9]
Product Separation Issues 1. The ester may be soluble in excess alcohol or aqueous layers, especially if short-chain alcohols were used as reactants or for washing.[10][11] 2. Formation of an emulsion during aqueous workup.1. During extraction, use a non-polar organic solvent immiscible with water. Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions and reduce the solubility of the ester in the aqueous phase.[11] 2. Add a small amount of brine and allow the mixture to stand. Gentle swirling can also help break the emulsion.
Incomplete Reaction 1. Catalyst deactivation. 2. Reversible nature of the Fischer esterification.[6]1. Add a fresh portion of the catalyst. 2. Implement a method to remove water as it is formed, such as azeotropic distillation.
Side Product Formation 1. High reaction temperatures might lead to dehydration of the alcohol or other side reactions. 2. Impurities in starting materials.1. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. 2. Use pure, distilled starting materials.

Experimental Protocols & Data

Method 1: Direct Esterification using an Acid-Activated Clay Catalyst

This method is an environmentally friendly approach with high atom economy.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine p-cresol (10 mmol), isobutyric acid (12 mmol), and acid-activated Indian bentonite (B74815) (0.5 g).[2]

  • Add a suitable solvent for azeotropic water removal, such as o-xylene (B151617) (30 mL).[2]

  • Heat the mixture to reflux and continue for 6 hours, collecting the water in the Dean-Stark trap.[2]

  • After cooling, filter the catalyst from the reaction mixture and wash it with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Comparative Data for Esterification Methods
Method Catalyst Solvent Reaction Time Yield (%) Key Advantages
Direct Esterification Acid-Activated Indian Bentoniteo-Xylene6 hours96%High atom economy, recyclable catalyst, environmentally friendly.[2]
Fischer Esterification Sulfuric AcidToluene22 hoursNearly QuantitativeReadily available catalyst, well-established method.[9]
Fischer Esterification p-Toluenesulfonic AcidToluene--Effective solid acid catalyst.[7][8]

Visualizations

Reaction Pathway for this compound Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_products Products p_cresol p-Cresol catalyst H+ (Catalyst) p_cresol->catalyst isobutyric_acid Isobutyric Acid isobutyric_acid->catalyst p_tolyl_isobutyrate This compound water Water p_tolyl_isobutyrate->water + catalyst->p_tolyl_isobutyrate + Experimental_Workflow start Start setup Combine Reactants, Solvent, and Catalyst in Flask start->setup reflux Heat to Reflux with Dean-Stark Trap (6h) setup->reflux cool Cool Reaction Mixture reflux->cool filter Filter to Remove Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill end Pure this compound distill->end Troubleshooting_Tree start Low Product Yield? check_reaction Reaction Incomplete? start->check_reaction Yes end_ok Yield is Acceptable start->end_ok No catalyst_issue Catalyst Inactive or Equilibrium Not Shifted? check_reaction->catalyst_issue Yes workup_issue Separation Problems or Product Loss? check_reaction->workup_issue No check_workup Issues During Workup? solution_catalyst Use Fresh Catalyst and/or Remove Water (Dean-Stark) catalyst_issue->solution_catalyst Yes solution_workup Use Brine Wash, Ensure Immiscible Solvent workup_issue->solution_workup Yes

References

Technical Support Center: Optimizing Lipase-Catalyzed Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding solvent selection for lipase-catalyzed ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in lipase-catalyzed ester synthesis? A1: The choice of solvent is a crucial parameter that significantly influences the outcome of lipase-catalyzed esterification.[1][2] The solvent affects enzyme activity, stability, and selectivity by interacting with the enzyme's structure.[2][3][4] It also impacts the solubility of substrates and products, and can shift the reaction equilibrium by influencing the activity of water, a byproduct of the reaction.[5][6] An optimal solvent can lead to higher reaction rates, improved yields, and enhanced enzyme stability.[6][7]

Q2: What is log P, and how does it relate to solvent selection for lipase (B570770) catalysis? A2: Log P, the logarithm of the partition coefficient of a compound between n-octanol and water, is a measure of a solvent's hydrophobicity or polarity. Solvents with high log P values are hydrophobic (non-polar), while those with low log P values are hydrophilic (polar). Generally, lipases exhibit higher catalytic activity in more hydrophobic solvents (high log P).[3] This is because hydrophobic solvents are less likely to strip the essential water layer from the enzyme's surface, which is necessary to maintain its active conformation.[4][8] However, the optimal log P can be reaction-specific.[3]

Q3: How does water content in the organic solvent affect the reaction? A3: Water plays a dual role in lipase-catalyzed esterification. A minimal amount of water is essential for maintaining the lipase's three-dimensional structure and catalytic activity.[8][9] However, since esterification is a reversible reaction where water is a byproduct, excess water in the reaction medium can shift the equilibrium towards the reverse reaction (hydrolysis), thereby reducing the final ester yield.[9][10][11] Therefore, controlling the water activity (a_w) in the system, often by using anhydrous solvents or adding molecular sieves, is critical for maximizing product formation.[9][12]

Q4: Can the reaction be performed without a solvent? A4: Yes, solvent-free systems are an advantageous option, offering economic and environmental benefits by eliminating the costs and hazards associated with organic solvents.[5][13] In such systems, an excess of one of the substrates (usually the alcohol) can act as the reaction medium.[5] However, challenges in solvent-free systems can include high viscosity, which may lead to mass transfer limitations, and potential substrate inhibition at high concentrations.[5][9]

Q5: What are "green solvents" and are they suitable for lipase catalysis? A5: Green solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), are emerging as environmentally friendlier alternatives to traditional volatile organic compounds.[2] They can offer advantages like improved enzyme stability and enhanced substrate solubility. However, their interaction with lipases can be complex; some may denature the enzyme while others can enhance its activity. Careful screening is necessary to identify suitable green solvents for a specific reaction.[14]

Troubleshooting Guide

Problem 1: Low or No Ester Yield

Possible CauseRecommended Solution(s)
Reaction Equilibrium The accumulation of water, a reaction byproduct, shifts the equilibrium towards hydrolysis.[10][11] Solution: Use an anhydrous solvent and add molecular sieves (e.g., 3Å or 4Å) to remove water in situ.[9][12] Alternatively, conduct the reaction under a vacuum.[9]
Incorrect Solvent Choice The solvent may be inactivating the lipase. Polar solvents (low log P) can strip the essential water layer from the enzyme, leading to denaturation.[4][8] Solution: Switch to a more hydrophobic (higher log P) solvent like n-hexane, heptane, or toluene.[3][15] Perform a solvent screening experiment to identify the optimal medium (see Experimental Protocols).
Enzyme Inactivity The lipase may have been denatured due to improper storage, extreme pH, or high temperature.[11] Solution: Verify the storage conditions of the enzyme. Check the pH of the reaction medium to ensure it is within the optimal range for the specific lipase. Optimize the reaction temperature, as excessively high temperatures can lead to thermal denaturation.[11][16]
Substrate Inhibition High concentrations of substrates, particularly short-chain alcohols or acids, can inhibit or deactivate the lipase.[9][11] Solution: Optimize the molar ratio of the substrates.[9] Consider a fed-batch approach where one substrate is added gradually to maintain a low concentration throughout the reaction.[9]

Problem 2: Slow Reaction Rate

Possible CauseRecommended Solution(s)
Suboptimal Temperature The reaction temperature is too low, resulting in low enzyme activity.[11] Solution: Increase the temperature to the optimum for the specific lipase being used. Typically, this is between 40-60°C for many common lipases.[16][17]
Insufficient Enzyme Concentration The amount of lipase is too low to catalyze the reaction at a practical rate.[9] Solution: Increase the enzyme loading. Typical concentrations range from 1% to 15% (w/w) of the total substrate weight.[9][16]
Mass Transfer Limitations Inadequate mixing or high viscosity (especially in solvent-free systems) can limit the interaction between the substrates and the immobilized enzyme.[5][16] Solution: Increase the agitation speed (e.g., stirring or shaking rpm).[11] If the medium is too viscous, consider adding a suitable non-inhibitory solvent.[5]

Problem 3: Inconsistent Results Between Batches

Possible CauseRecommended Solution(s)
Variable Water Content Minor variations in the water content of solvents or reactants can significantly impact the reaction equilibrium and enzyme activity.[11] Solution: Use solvents from a freshly opened bottle or an anhydrous grade solvent. Ensure all reactants are as dry as possible. Consistently use molecular sieves in every batch.
Inconsistent Measurements Small errors in measuring reactants or enzyme can lead to variability.[11] Solution: Ensure precise and consistent measurements for all components. Calibrate balances and pipettes regularly. Prepare a master mix of reactants if running multiple parallel reactions.
Lipase Age and Storage The activity of the lipase can decrease over time, even with proper storage.[11] Solution: Use lipase from the same lot number for a series of experiments. Periodically check the activity of your enzyme stock (see Experimental Protocols).

Data Presentation: Solvent Properties and Their Effects

Table 1: Influence of Solvent Hydrophobicity (log P) on Lipase-Catalyzed Esterification

Solventlog P ValueGeneral Effect on Lipase ActivityComments
n-Hexane3.5HighGenerally preserves enzyme activity; good for many esterifications.[3][15]
Toluene2.5HighEffective solvent, often shows good reaction rates.[3]
tert-Amyl alcohol1.15ModerateCan be a good choice, balancing polarity and enzyme stability.[3]
tert-Butanol0.80Moderate to LowMore polar; may slightly reduce activity compared to non-polar solvents but can improve solubility of polar substrates.[3][12]
Acetonitrile-0.33LowGenerally denaturing; strips essential water from the enzyme.[18]
Dimethyl sulfoxide (B87167) (DMSO)-1.35Very Low / InhibitoryHighly polar and can denature lipases, though sometimes used in mixtures to improve substrate solubility.[4][12]

Note: The optimal solvent is substrate-dependent. The data shows a general trend where higher log P values are favorable.[3]

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Validation start Define Reaction (Acid + Alcohol) screen Screen Solvents (Varying log P) start->screen Select 4-6 candidates (e.g., Hexane, Toluene, t-Butanol) measure Measure Initial Yield (e.g., at 4h, 24h) screen->measure select_best Identify Top 1-2 Solvents measure->select_best Based on highest yield optimize_h2o Optimize Water Activity (e.g., Molecular Sieves) select_best->optimize_h2o optimize_temp Optimize Temperature optimize_h2o->optimize_temp kinetic_study Perform Kinetic Study optimize_temp->kinetic_study Confirm optimal conditions final_protocol Final Optimized Protocol kinetic_study->final_protocol Lipase_Factors lipase Lipase-Catalyzed Ester Synthesis solvent Solvent Properties (log P, Polarity) activity Enzyme Activity & Stability solvent->activity Affects enzyme conformation water Water Activity (a_w) water->activity Essential for activity equilibrium Reaction Equilibrium water->equilibrium Product, causes hydrolysis temp Temperature temp->activity Affects rate & can denature substrates Substrate Conc. & Molar Ratio substrates->activity Can cause inhibition substrates->equilibrium Shifts equilibrium activity->lipase equilibrium->lipase

References

Validation & Comparative

A Comparative Analysis of p-Tolyl Isobutyrate and o-Tolyl Isobutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and characteristics of p-tolyl isobutyrate and its ortho-isomer, o-tolyl isobutyrate, supported by experimental data.

This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and known biological activities of this compound and o-tolyl isobutyrate. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key synthesis methods are provided.

Physicochemical Properties

The positional isomerism of the methyl group on the phenyl ring leads to differences in the physical properties of this compound and o-tolyl isobutyrate. The para-substituted isomer generally exhibits a higher boiling point than the ortho-substituted isomer, which can be attributed to its more symmetrical structure, allowing for more efficient crystal packing and stronger intermolecular forces.

PropertyThis compoundo-Tolyl Isobutyrate
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1]178.23 g/mol [2]
CAS Number 103-93-5[1]36438-54-7[2]
Appearance Colorless liquid[1]Colorless liquid[2]
Odor Fruity, floral (lily-narcissus)[3]Floral, phenolic[2]
Boiling Point 237 °C (at 760 mmHg)[4]107-108 °C (at 8 mmHg)[2]
Density 0.993 g/mL at 25 °C[4]1.000-1.007 g/mL at 20°C[2]
Refractive Index 1.487 at 20 °C[4]1.482-1.488 at 20°C[2]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils.[1]Insoluble in water; soluble in ethanol and oils.[2]

Spectroscopic Data

The structural differences between the two isomers are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectra of both isomers show characteristic signals for the aromatic protons, the methyl group on the phenyl ring, the methine proton of the isobutyryl group, and the six equivalent protons of the two methyl groups of the isobutyryl moiety. The key difference lies in the splitting patterns and chemical shifts of the aromatic protons due to their different substitution patterns.

¹³C NMR (Carbon-13 NMR): The number and chemical shifts of the carbon signals in the ¹³C NMR spectra are consistent with the structures of both isomers. The positions of the aromatic carbon signals, particularly the ipso-carbons, differ significantly between the two compounds.

Spectroscopic DataThis compoundo-Tolyl Isobutyrate
¹H NMR Signals around 7.1 (d) and 6.9 (d) ppm for aromatic protons, 2.8 (septet) ppm for CH, 2.3 (s) ppm for Ar-CH₃, and 1.3 (d) ppm for C(CH₃)₂.Aromatic protons in a more complex pattern, other signals are in similar regions to the p-isomer.
¹³C NMR Aromatic signals in the 120-150 ppm range, with a characteristic signal for the para-substituted methyl carbon around 21 ppm. The carbonyl carbon appears around 176 ppm.[5]Aromatic signals in the 120-150 ppm range, with the ortho-methyl carbon signal appearing at a distinct chemical shift. The carbonyl carbon signal is also around 176 ppm.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 178. Key fragments at m/z = 108 (cresol ion) and 71 (isobutyryl cation).[1]Molecular ion peak (M⁺) at m/z = 178. Key fragments at m/z = 108 (cresol ion) and 71 (isobutyryl cation).[2]
Infrared (IR) Spectroscopy Strong C=O stretching vibration around 1750 cm⁻¹, C-O stretching in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C vibrations.[1]Similar characteristic peaks to the p-isomer, with potential minor shifts in the fingerprint region due to the different substitution pattern.

Experimental Protocols

The synthesis of both this compound and o-tolyl isobutyrate is typically achieved through the esterification of the corresponding cresol (B1669610) with isobutyric acid or its derivatives. Two common methods are Fischer-Speier esterification and Steglich esterification.

Fischer-Speier Esterification Protocol

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reactants:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-cresol (1.0 eq) or o-cresol (1.0 eq), isobutyric acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure tolyl isobutyrate.

Steglich Esterification Protocol

This method is a milder alternative that uses a coupling agent and a catalyst, suitable for substrates that may be sensitive to strong acids.

Reactants:

  • p-Cresol or o-Cresol

  • Isobutyric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (coupling agent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • In a round-bottom flask, dissolve p-cresol (1.0 eq) or o-cresol (1.0 eq), isobutyric acid (1.1 eq), and a catalytic amount of DMAP (approx. 5-10 mol%) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Biological Activities

Both this compound and o-tolyl isobutyrate are recognized as flavoring agents by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating their general safety for consumption at low levels.[1][2] However, specific data on their biological activities, such as antimicrobial or cytotoxic effects, are limited in publicly available literature.

Research on related phenolic esters suggests that the esterification of phenols can modulate their biological properties. For instance, some phenolic acid phenethyl esters have shown cytotoxic effects on oral cancer cells.[2] Studies on other phenolic esters have also indicated potential antimicrobial and cytotoxic activities, though these are highly dependent on the specific structure of the molecule.[6][7]

Given the lack of specific data for a direct comparison, further research is required to elucidate and compare the biological performance of this compound and o-tolyl isobutyrate.

Visualizations

Synthesis of Tolyl Isobutyrate Isomers

Synthesis_of_Tolyl_Isobutyrates Synthesis Pathways for Tolyl Isobutyrate Isomers cluster_p This compound Synthesis cluster_o o-Tolyl Isobutyrate Synthesis p-Cresol p-Cresol This compound This compound p-Cresol->this compound Isobutyric Acid / H⁺ (Fischer Esterification) o-Cresol o-Cresol o-Tolyl Isobutyrate o-Tolyl Isobutyrate o-Cresol->o-Tolyl Isobutyrate Isobutyric Acid / DCC / DMAP (Steglich Esterification)

Caption: General synthesis pathways for p-tolyl and o-tolyl isobutyrate.

Experimental Workflow for Ester Synthesis and Purification

Ester_Synthesis_Workflow General Experimental Workflow for Tolyl Isobutyrate Synthesis Reactants Cresol + Isobutyric Acid + Catalyst & Solvent Reaction Esterification Reaction (Heating/Stirring) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Pure Tolyl Isobutyrate Purification->Product

Caption: A generalized workflow for the synthesis and purification of tolyl isobutyrates.

Logical Relationship of Isomers and Precursors

Isomer_Relationships Structural Relationship of Tolyl Isobutyrate Isomers Cresol Cresol p-Cresol p-Cresol Cresol->p-Cresol o-Cresol o-Cresol Cresol->o-Cresol Isobutyric Acid Isobutyric Acid This compound This compound Isobutyric Acid->this compound o-Tolyl Isobutyrate o-Tolyl Isobutyrate Isobutyric Acid->o-Tolyl Isobutyrate p-Cresol->this compound + Isobutyric Acid o-Cresol->o-Tolyl Isobutyrate + Isobutyric Acid

Caption: Relationship between precursors and the final tolyl isobutyrate isomers.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds such as p-tolyl isobutyrate is critical for quality control, stability testing, and formulation development. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary method and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as a viable alternative. This document outlines detailed experimental protocols and presents supporting data to aid in method selection and implementation.

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range, making it a robust choice for quantitative analysis.[2][3]

Experimental Protocol: GC-FID Method

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent nonpolar column.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

3. Method Validation Workflow

The validation of this analytical method follows the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6][7][8]

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define Acceptance Criteria C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H J Validated Method C->J D->J E->J F->J G->J H->J I System Suitability I->C I->D I->E I->F J->I Routine Check

Caption: Workflow for analytical method validation based on ICH guidelines.

Performance Data: GC-FID Method Validation

The following table summarizes the performance characteristics of the validated GC-FID method for this compound quantification.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compound.Pass
Linearity (R²) R² ≥ 0.9950.9992
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (≤ 2.0%), Intermediate (≤ 3.0%)0.85% (Repeatability), 1.52% (Intermediate)
Limit of Detection (LOD) S/N ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.0 µg/mL
Robustness % RSD ≤ 5.0% for small variations in method parameters.Pass

Alternative Method: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC-UV presents a suitable alternative for the quantification of this compound, particularly for samples that are not amenable to the high temperatures of GC or when GC instrumentation is unavailable.[9][10]

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV/Vis Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Follow the same procedure as described for the GC-FID method, using the mobile phase as the diluent.

Comparative Performance Data

The following table compares the validated performance of the GC-FID method with the expected performance of an HPLC-UV method for the quantification of this compound.

ParameterGC-FID MethodHPLC-UV Method (Alternative)Justification for Comparison
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.Offers analysis for non-volatile or thermally labile impurities.
Specificity High, based on retention time.High, based on retention time and UV spectrum.Both methods can achieve high specificity.
Linearity (R²) 0.9992≥ 0.995Both techniques provide excellent linear responses.
Accuracy (% Recovery) 99.5% - 101.2%98.5% - 101.5%Comparable accuracy is expected from both methods.
Precision (% RSD) < 2.0%< 2.0%Both methods are capable of high precision.
LOD 0.3 µg/mL0.5 µg/mLGC-FID is often slightly more sensitive for this type of analyte.
LOQ 1.0 µg/mL1.5 µg/mLReflects the higher sensitivity of GC-FID.
Analysis Time ~15 minutes~10 minutesHPLC can sometimes offer faster run times with modern columns.
Solvent Consumption Low (gas carrier)High (organic solvents)GC is generally considered a "greener" technique in this regard.

Conclusion

Both GC-FID and HPLC-UV are suitable and validatable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

  • The GC-FID method is presented as the primary choice due to its high sensitivity and robustness for volatile esters. It is a well-established technique for this class of compounds.

  • The HPLC-UV method serves as an excellent alternative, particularly if concerns about thermal degradation exist or if simultaneous analysis of non-volatile components is required.

The validation data presented demonstrates that both methods can be validated to meet the stringent requirements of the pharmaceutical industry, ensuring the generation of reliable and accurate quantitative results.

References

A Comparative Guide to the Purity Assessment of Synthesized p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the synthesis and purity assessment of p-tolyl isobutyrate. It is designed to assist researchers in selecting optimal experimental protocols and analytical techniques to ensure the desired purity of the final product. This document outlines detailed experimental procedures, presents quantitative data in a clear, tabular format, and includes visualizations of key workflows.

Introduction to this compound

This compound is an aromatic ester with applications in the fragrance and flavor industries.[1][2] Its synthesis and subsequent purification are critical to ensure the quality and safety of the final products. The purity of this compound is paramount, as even trace impurities can affect its organoleptic properties and potentially introduce toxicological risks. This guide will explore the common synthetic routes and delve into the analytical methodologies for its purity assessment.

Synthesis of this compound: A Comparative Overview

The most common method for synthesizing this compound is the Fischer esterification of p-cresol (B1678582) with isobutyric acid.[1] Variations in this method often involve the use of different catalysts to improve reaction yield and purity.

Alternative Synthesis Approaches:

While Fischer esterification is prevalent, other methods for ester synthesis exist, including the use of acyl chlorides or acid anhydrides with p-cresol. These methods can offer faster reaction times but may introduce different sets of impurities that require distinct purification strategies.

Comparison of Synthetic Methods:

Synthesis MethodCatalyst/ReagentAdvantagesDisadvantagesPotential Impurities
Fischer Esterification Sulfuric Acid (H₂SO₄)Inexpensive, readily available catalyst.Requires high temperatures and long reaction times, potential for side reactions (e.g., dehydration of alcohol).Unreacted p-cresol, unreacted isobutyric acid, water, residual acid catalyst.
Steglich Esterification Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)Mild reaction conditions, high yields.DCC is a potent allergen, formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove.Unreacted starting materials, DCU, residual DMAP.
Acyl Chloride Method Isobutyryl chloride, Pyridine (B92270)Fast reaction, high yield.Isobutyryl chloride is corrosive and moisture-sensitive, pyridine has a strong odor and is toxic.Unreacted p-cresol, pyridine hydrochloride, residual pyridine.

Purity Assessment Methodologies

The purity of synthesized this compound can be determined using several analytical techniques. The choice of method depends on the required accuracy, the nature of the expected impurities, and the available instrumentation.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly sensitive and can detect trace impurities.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for non-volatile or thermally labile compounds.

3.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[3] It does not require a reference standard of the analyte itself.

Comparative Overview of Analytical Techniques:

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.High sensitivity, excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.
HPLC Separation based on differential partitioning between a mobile and stationary phase.Versatile, suitable for a wide range of compounds, quantitative.May require chromophoric impurities for UV detection, can be less sensitive than GC for certain compounds.
qNMR Quantification based on the direct proportionality between signal intensity and the number of nuclei.[3]Absolute quantification without a specific reference standard, non-destructive, provides structural information.Lower sensitivity compared to GC-MS and HPLC, requires a high-purity internal standard.

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • p-Cresol

  • Isobutyric acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add p-cresol (1.0 eq), isobutyric acid (1.2 eq), and toluene.

  • Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

4.2. Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode, 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4.3. Purity Assessment by HPLC

Instrumentation:

  • High-performance liquid chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4.4. Purity Assessment by qNMR

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a high-purity internal standard (e.g., maleic anhydride) into a clean NMR tube.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

Data Processing:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

Synthesis_Workflow Reactants p-Cresol + Isobutyric Acid Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product Pure p-Tolyl Isobutyrate Purification->Product

Caption: Workflow for the synthesis of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_results Purity Data Crude_Product Crude this compound GCMS GC-MS Analysis Crude_Product->GCMS HPLC HPLC Analysis Crude_Product->HPLC qNMR qNMR Analysis Crude_Product->qNMR Purity_Data Purity (%) and Impurity Profile GCMS->Purity_Data HPLC->Purity_Data qNMR->Purity_Data

Caption: Workflow for the purity assessment of this compound.

Conclusion

The purity of synthesized this compound is crucial for its intended applications. This guide has provided a comparative overview of common synthetic methods and detailed the primary analytical techniques for purity assessment. The choice of synthesis and purification strategy will depend on the desired scale, purity requirements, and available resources. For purity determination, GC-MS, HPLC, and qNMR each offer distinct advantages. A combination of these techniques often provides the most comprehensive characterization of the final product. Researchers and drug development professionals should carefully consider the information presented here to establish robust and reliable protocols for the synthesis and quality control of this compound.

References

Comparing synthesis efficiency of different methods for p-tolyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common methods for synthesizing p-tolyl isobutyrate, a key intermediate in various chemical industries. The following sections present a quantitative analysis of synthesis efficiency, detailed experimental protocols, and a visual representation of the comparative workflow.

Data Presentation: A Comparative Analysis of Synthesis Efficiency

The efficiency of different synthesis routes for this compound is a critical factor in selecting an appropriate method for laboratory or industrial-scale production. The table below summarizes the key performance indicators for the most prevalent synthesis methods, offering a clear comparison of their respective yields, reaction times, and conditions.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (hours)Yield (%)
Fischer-Speier Esterification p-Cresol (B1678582), Isobutyric AcidSulfuric Acid (H₂SO₄)Toluene (B28343)Reflux (110-111)6 - 10~85-95
Acylation with Isobutyryl Chloride p-Cresol, Isobutyryl ChloridePyridine (B92270) or TriethylamineDichloromethane (B109758) (DCM)0 to room temp.2 - 4>95
Enzymatic Synthesis p-Cresol, Isobutyric AcidImmobilized Lipase (B570770)Heptane40 - 6024 - 72~90-98

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and further investigation.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Procedure:

  • A mixture of p-cresol (1 equivalent), isobutyric acid (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents) in toluene is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Acylation with Isobutyryl Chloride

This method offers a faster and often higher-yielding alternative to Fischer esterification.

Procedure:

  • To a solution of p-cresol (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, isobutyryl chloride (1.1 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with water and the organic layer is separated.

  • The organic phase is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound, which can be further purified by distillation.

Enzymatic Synthesis

This method utilizes lipases as biocatalysts, offering a greener and more selective approach.

Procedure:

  • p-Cresol (1 equivalent) and isobutyric acid (1.2 equivalents) are dissolved in a suitable organic solvent, such as heptane.

  • Immobilized lipase (e.g., Novozym 435) is added to the mixture.

  • The reaction is incubated at a controlled temperature (typically 40-60 °C) with constant shaking.

  • The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon reaching the desired conversion, the enzyme is filtered off.

  • The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

Mandatory Visualization: Synthesis Method Comparison Workflow

The following diagram illustrates the logical workflow for comparing the different synthesis methods for this compound.

Synthesis_Comparison_Workflow cluster_methods Synthesis Methods cluster_parameters Evaluation Parameters cluster_decision Decision Fischer Fischer-Speier Esterification Yield Yield (%) Fischer->Yield Time Reaction Time (h) Fischer->Time Conditions Reaction Conditions Fischer->Conditions Green Green Chemistry Principles Fischer->Green AcylChloride Acylation with Isobutyryl Chloride AcylChloride->Yield AcylChloride->Time AcylChloride->Conditions AcylChloride->Green Enzymatic Enzymatic Synthesis Enzymatic->Yield Enzymatic->Time Enzymatic->Conditions Enzymatic->Green OptimalMethod Optimal Method Selection Yield->OptimalMethod Time->OptimalMethod Conditions->OptimalMethod Green->OptimalMethod

Caption: Logical workflow for comparing synthesis methods of this compound.

A Comparative Guide to p-Tolyl Isobutyrate Spectral Data Across Key Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and readily comparable spectral data is crucial for the identification, characterization, and quality control of chemical compounds. This guide provides a comprehensive cross-referencing of publicly available spectral data for p-tolyl isobutyrate (CAS No. 103-93-5), a common flavoring and fragrance agent. We will objectively compare data from prominent spectral databases, namely the National Institute of Standards and Technology (NIST) WebBook, PubChem, and ChemicalBook, presenting the information in a clear, tabular format for easy comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a visual workflow for the cross-referencing process.

Spectral Data Comparison

The following table summarizes the key spectral and physical property data for this compound found across the selected databases. This allows for a quick assessment of the consistency of data and the types of information available from each source.

ParameterNIST WebBookPubChemChemicalBook
Molecular Formula C₁₁H₁₄O₂[1][2][3][4]C₁₁H₁₄O₂[5]C₁₁H₁₄O₂[6]
Molecular Weight 178.2277 g/mol [1][2][3][4]178.23 g/mol [5]178.23 g/mol
¹H NMR Not AvailableInstrument: Varian A-60[5]Provides a spectrum image[7]
IR Spectrum (Gas) Available[2]Technique: Vapor Phase, Instrument: DIGILAB FTS-14[5]Not Available
IR Spectrum (Liquid) Not AvailableTechnique: CAPILLARY CELL: NEAT[5]Not Available
Mass Spectrum (EI) Available[1]Instrument: HITACHI M-80B, Major m/z peaks: 108, 43, 107, 71, 77[5]Not Available
GC Retention Index Standard non-polar: 1291[8]Standard non-polar: 1289, 1291; Standard polar: 1763[5]Not Available

Experimental Protocols

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. Below are generalized methodologies for the key spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and report the chemical shifts in parts per million (ppm) relative to the internal standard.

2. Infrared (IR) Spectroscopy

  • Liquid Sample (Neat): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

  • Gas-Phase Sample: Inject a small amount of the sample into a heated gas cell with IR-transparent windows.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (for liquid) or the empty gas cell, and ratio it against the sample spectrum to obtain the absorbance or transmittance spectrum.

  • Data Analysis: Identify and report the frequencies (in cm⁻¹) of significant absorption bands, corresponding to the vibrational modes of the functional groups present in the molecule.

3. Mass Spectrometry (MS) with Electron Ionization (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions and their fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their relative abundance.

  • Data Presentation: Present the data as a mass spectrum, which is a plot of relative intensity versus m/z. Report the m/z values and relative abundances of the molecular ion and major fragment ions.

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing spectral data for a chemical compound like this compound.

CrossReferencingWorkflow cluster_start Initiation cluster_search Data Acquisition cluster_extract Data Extraction cluster_compare Analysis cluster_action Action Start Identify Compound of Interest (this compound) SearchDBs Search Multiple Spectral Databases (NIST, PubChem, SDBS, etc.) Start->SearchDBs ExtractData Extract Key Spectral Data (NMR, IR, MS) SearchDBs->ExtractData CompareData Compare Data Across Sources ExtractData->CompareData Consistent Data is Consistent CompareData->Consistent Yes Inconsistent Data is Inconsistent CompareData->Inconsistent No UseData Utilize Data for Research Consistent->UseData AcquireNew Acquire Experimental Data Inconsistent->AcquireNew AcquireNew->CompareData Re-evaluate

Caption: Workflow for spectral data cross-referencing.

References

A Comparative Guide to the Genotoxicity of p-Tolyl Isobutyrate and p-Tolyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of two structurally related fragrance and flavor ingredients: p-tolyl isobutyrate and p-tolyl acetate (B1210297). The assessment is based on available data from peer-reviewed safety assessments and adherence to international testing guidelines.

Executive Summary

Based on current data, neither this compound nor p-tolyl acetate is considered a concern for genotoxicity under their conditions of use. The genotoxicity assessment for this compound relies on a "read-across" approach, using data from structurally similar chemicals, including p-tolyl acetate.[1][2] In contrast, p-tolyl acetate has been evaluated directly in several in vitro assays. While an initial screening assay showed a positive result for genotoxicity, a more definitive regulatory test, the in vitro micronucleus assay, found it to be non-clastogenic (i.e., does not cause chromosome breakage).

Comparative Genotoxicity Data

The following table summarizes the available genotoxicity data for both compounds.

Genotoxicity EndpointTest SystemThis compoundp-Tolyl Acetate
Gene Mutation Bacterial Reverse Mutation Assay (Ames Test, OECD 471)Negative (Inferred via read-across from ethyl p-tolyl carbonate)[1]No Data Available
General Genotoxicity BlueScreen™ HC AssayNo Data Available Positive (With and without metabolic activation)
Chromosomal Damage In Vitro Mammalian Cell Micronucleus Test (OECD 487)Negative (Inferred via read-across from p-tolyl acetate)[1]Negative (Considered non-clastogenic)

Detailed Genotoxicity Profiles

This compound (CAS No. 103-93-5)

There are no direct studies assessing the mutagenic or clastogenic activity of this compound.[1] Its safety evaluation for this endpoint is based on the principle of read-across, a scientific method used to predict the properties of a substance by using data from structurally similar chemicals.[3][4]

  • Mutagenicity (Gene Mutation): The assessment for mutagenicity is read-across from ethyl p-tolyl carbonate. In a bacterial reverse mutation assay (Ames test) compliant with OECD Guideline 471, ethyl p-tolyl carbonate was found to be non-mutagenic.[1]

  • Clastogenicity (Chromosomal Damage): The assessment for clastogenicity is read-across from p-tolyl acetate, which was found to be negative in an in vitro micronucleus test.[1]

Based on this read-across evidence, the Research Institute for Fragrance Materials (RIFM) Expert Panel concluded that this compound does not present a concern for genotoxicity.[1][2]

p-Tolyl Acetate (CAS No. 140-39-6)

p-Tolyl acetate has been evaluated in two different in vitro genotoxicity assays with conflicting initial results.

  • BlueScreen™ HC Assay: This is a high-throughput screening assay that uses a human-derived cell line to detect genotoxic stress.[5] In this assay, p-tolyl acetate tested positive for genotoxicity, both with and without metabolic activation.[5] It also showed cytotoxicity when metabolic activation was present.

  • In Vitro Mammalian Cell Micronucleus Test: This is a standard regulatory test that assesses chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.[6][7] In a study conducted according to OECD Guideline 487, p-tolyl acetate did not induce the formation of micronuclei in cells, even when tested up to cytotoxic levels.[6] Therefore, under the conditions of this definitive study, p-tolyl acetate is considered non-clastogenic.

Experimental Protocols

A standard battery of tests is used to assess the genotoxic potential of a chemical, typically starting with in vitro assays.[8] The methodologies for the key assays cited in this guide are detailed below.

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

This test is widely used to detect gene mutations.[9][10]

  • Principle: The assay uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are mutated to be unable to synthesize an essential amino acid (e.g., histidine).[8][9] The test chemical is added to a culture of these bacteria. If the chemical is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the amino acid.[10]

  • Methodology:

    • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver, to mimic mammalian metabolism).[11]

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[10]

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects chromosomal damage or errors in cell division.[7][12]

  • Principle: It identifies substances that cause the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells.[6] These micronuclei are formed from chromosome fragments or whole chromosomes that are not correctly incorporated into the daughter nuclei during cell division. This test can detect both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[7]

  • Methodology:

    • Cell Culture: Human or other mammalian cells (e.g., human lymphocytes, TK6, or CHO cells) are cultured in the lab.[6]

    • Exposure: The cells are exposed to the test substance at several concentrations, with and without S9 metabolic activation, for a short (3-6 hours) or long (approx. 24 hours) period.

    • Cytokinesis Block (Optional): Cytochalasin B is often added to block cell division at the two-nucleus (binucleated) stage, which makes it easier to identify cells that have completed one division cycle during or after treatment.[7]

    • Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

    • Analysis: At least 2000 cells per concentration are scored under a microscope for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

BlueScreen™ HC Assay

This is a cell-based reporter assay used for screening genotoxic potential.[13][14]

  • Principle: The assay uses a human TK6 cell line that has been genetically modified to contain a reporter gene (Gaussia luciferase) linked to the GADD45a gene.[5][14] The GADD45a gene is part of a cellular stress response pathway that is activated by DNA damage.[14] Exposure to a genotoxin increases the expression of GADD45a, leading to a proportional increase in the production and secretion of the luciferase enzyme.[13]

  • Methodology:

    • Exposure: Cells are seeded in 96-well plates and exposed to a dilution series of the test compound for 48 hours (without S9) or for 3 hours followed by a 45-hour recovery (with S9).[13][14]

    • Luminescence Measurement: A substrate for the luciferase enzyme is added to the wells. The light produced by the enzymatic reaction is measured with a luminometer.[14]

    • Cytotoxicity Measurement: A fluorescent dye that binds to DNA is added to measure the relative cell density in each well, providing a concurrent measure of cytotoxicity.[13]

    • Analysis: The luminescence signal is normalized for cell density. A dose-dependent increase in luminescence above a predetermined threshold indicates a positive result for genotoxicity.[13]

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships described in this guide.

G cluster_0 Genotoxicity Assessment Workflow InVitro In Vitro Screening (e.g., Ames, BlueScreen, Micronucleus) Positive Positive Result InVitro->Positive Indicates potential hazard Negative Negative Result InVitro->Negative WoE Weight of Evidence Assessment Positive->WoE Negative->WoE InVivo In Vivo Follow-up (e.g., Comet Assay, Micronucleus Assay) WoE->InVivo If concern remains NoConcern No Genotoxicity Concern WoE->NoConcern If evidence is sufficient Risk Risk Assessment InVivo->Risk NoConcern->Risk

Genotoxicity Assessment Workflow

G cluster_1 Read-Across Logic for this compound cluster_source Source Analogs (Data Available) cluster_data Data Points Target This compound (Target Chemical - No Data) Analog1 p-Tolyl Acetate (Source for Clastogenicity) Target->Analog1 Structural Similarity Analog2 Ethyl p-tolyl carbonate (Source for Mutagenicity) Target->Analog2 Structural Similarity Data1 Micronucleus Test: Negative Analog1->Data1 provides Data2 Ames Test: Negative Analog2->Data2 provides

Read-Across Logic for this compound

References

A Comparative Guide to the Biological Activity of p-Tolyl Isobutyrate and Other Isobutyrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of p-tolyl isobutyrate and other isobutyrate esters. While this compound is primarily recognized for its application as a fragrance and flavoring agent, the broader class of isobutyrate esters is gaining attention in biomedical research for their potential therapeutic effects. This interest stems from the well-documented biological activities of butyrate (B1204436) and isobutyrate as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation, inflammation, and cancer.

This document synthesizes available data to offer a comparative perspective, highlighting the potential of isobutyrate esters as prodrugs for delivering isobutyric acid. It is important to note that while extensive research exists for butyrate and some of its ester prodrugs, specific experimental data on the pharmacological activity of this compound is limited in the public domain. The information presented herein is intended to serve as a foundational guide for researchers interested in exploring the therapeutic potential of this class of compounds.

Comparative Biological Activity Data

The following table summarizes the known biological activities of isobutyric acid and its esters. Direct comparative data for this compound is largely unavailable; therefore, its potential activity is inferred from the general properties of isobutyrate esters as prodrugs.

Compound/Ester TypeBiological ActivityKey FindingsRelevant Cell LinesIC₅₀/EC₅₀ Values
Isobutyric Acid HDAC Inhibition, Anti-proliferative, Anti-inflammatoryActs as a pan-HDAC inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. Reduces pro-inflammatory cytokine production.[1]Various cancer cell lines (e.g., colon, breast), Immune cells (e.g., macrophages)HDAC Inhibition: ~0.5-1 mM (general estimate for short-chain fatty acids)[1]
Alkyl Isobutyrate Esters (e.g., Methyl, Ethyl) Prodrugs of Isobutyric AcidDesigned to improve the bioavailability of isobutyric acid due to increased lipophilicity.[2] Activity is dependent on intracellular hydrolysis by esterases to release isobutyric acid.Expected to be active in cells with high esterase activity.Dependent on hydrolysis rate to isobutyric acid.
Acyloxyalkyl Esters of Butyric Acid (e.g., Pivaloyloxymethyl butyrate - AN-9) Anti-cancer ProdrugsAN-9 was found to be a potent inducer of cancer cell differentiation and inhibitor of proliferation. Its activity is attributed to the intracellular release of butyric acid.[3][4]HL-60 (leukemia), B16F0 (melanoma), 3LL Lewis lung carcinoma.[3]AN-9 induced histone acetylation at a concentration one order of magnitude lower than butyric acid.[4]
Retinoyloxymethyl Butyrate (RN1 - Mutual Prodrug) Anti-cancer ProdrugMore potent inducer of cancer cell differentiation and proliferation inhibitor than the parent acids (all-trans-retinoic acid and butyric acid).[2]HL-60 (leukemia), Lewis lung (3LLD122), and pancreatic (PaCa2) carcinoma cell lines.[2]ED₅₀ for differentiation in HL-60 was over 40-fold lower than that of ATRA.[2]
This compound Largely Undetermined in a Pharmacological Context Primarily used as a fragrance and flavoring agent.[5] Acute toxicity has been assessed, but specific data on anti-cancer, anti-inflammatory, or HDAC inhibitory activity is not readily available in published literature. Likely to act as a prodrug of isobutyric acid, with activity dependent on intracellular esterase-mediated hydrolysis.Not reported in a pharmacological context.Not reported.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the biological activity of isobutyrate esters are provided below.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay quantitatively measures the ability of a compound to inhibit HDAC enzyme activity.

Principle: The assay utilizes a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). In the presence of HDAC, the acetyl group is removed from the substrate. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.[6]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known HDAC inhibitor (positive control, e.g., Trichostatin A) in HDAC assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted test compound or control, and the recombinant HDAC enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop and Develop: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[6][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity: NF-κB Reporter Assay

This assay assesses the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to these elements and drives the expression of luciferase. The resulting luminescence is proportional to NF-κB activity and can be measured to determine the inhibitory effect of a compound.[8]

Procedure:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Incubate for 1-2 hours.

  • Cell Stimulation: Add an NF-κB activator (e.g., TNF-α, 20 ng/mL) to the wells (except for the unstimulated control). Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Measurement: Transfer the cell lysate to a white-walled 96-well plate. Use a dual-luciferase assay system to measure both firefly and Renilla luciferase activity in a luminometer.[8][9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the LC₅₀ or IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of isobutyrate esters.

HDAC_Inhibition cluster_0 Cellular Environment Isobutyrate Isobutyrate (from ester hydrolysis) HDAC Histone Deacetylase (HDAC) Isobutyrate->HDAC Inhibition Acetylated_Histone Acetylated Histone HDAC->Acetylated_Histone Deacetylation Histone Histone Protein Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Acetyl_Group Acetyl Group Acetylated_Histone->Histone Relaxed_Chromatin Relaxed Chromatin (Gene Transcription) Acetylated_Histone->Relaxed_Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Apoptotic Genes) Relaxed_Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects

Caption: Mechanism of Action of Isobutyrate as an HDAC Inhibitor.

Experimental_Workflow cluster_workflow General Workflow for In Vitro Biological Activity Assays start Start: Prepare Test Compound Solutions (e.g., this compound) cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. Compound Treatment (Expose cells to various concentrations) cell_culture->treatment incubation 3. Incubation (Allow for biological response) treatment->incubation assay 4. Perform Specific Assay incubation->assay hdac HDAC Inhibition Assay assay->hdac Target-based inflammation Anti-inflammatory Assay assay->inflammation Pathway-based cytotoxicity Cytotoxicity Assay assay->cytotoxicity Phenotypic data_acquisition 5. Data Acquisition (e.g., Fluorescence, Luminescence, Absorbance) hdac->data_acquisition inflammation->data_acquisition cytotoxicity->data_acquisition analysis 6. Data Analysis (Calculate % Inhibition, IC50/EC50) data_acquisition->analysis end End: Comparative Analysis analysis->end

Caption: A Generalized Experimental Workflow for Assessing Biological Activity.

References

Spectroscopic Scrutiny: Differentiating o-, m-, and p-Tolyl Isobutyrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of tolyl isobutyrate positional isomers. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual workflows.

The structural nuances of positional isomers, such as ortho-, meta-, and para-tolyl isobutyrate, present a significant analytical challenge. While sharing the same molecular formula (C₁₁H₁₄O₂) and mass, their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic signatures. Accurate differentiation is paramount in fields like fragrance analysis, metabolomics, and pharmaceutical development, where isomeric purity can profoundly impact a compound's properties and biological activity. This guide offers a detailed comparison of the spectroscopic data for o-, m-, and p-tolyl isobutyrate to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for the three tolyl isobutyrate isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing these isomers by analyzing the chemical shifts and splitting patterns of the aromatic protons. The substitution pattern on the benzene (B151609) ring directly influences the electronic environment of the protons, leading to characteristic shifts.

Proton Assignment o-Tolyl Isobutyrate Chemical Shift (ppm) m-Tolyl Isobutyrate Chemical Shift (ppm) This compound Chemical Shift (ppm) [1]
Isobutyryl CH (septet)~2.8~2.82.759
Aromatic CH₃ (singlet)~2.2~2.32.306
Isobutyryl CH₃ (doublet)~1.3~1.31.287
Aromatic Protons (multiplet)~7.0-7.2~6.9-7.26.933, 7.132
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information by probing the carbon skeleton of the isomers. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Carbon Assignment o-Tolyl Isobutyrate Chemical Shift (ppm) m-Tolyl Isobutyrate Chemical Shift (ppm) This compound Chemical Shift (ppm)
Carbonyl C=O~176~176~176
Aromatic C-O~148~150~148
Aromatic C-CH₃~130~139~135
Aromatic CH~121-127~118-129~120, 129
Isobutyryl CH~34~34~34
Aromatic CH₃~16~21~21
Isobutyryl CH₃~19~19~19
Infrared (IR) Spectroscopy

IR spectroscopy distinguishes isomers based on their characteristic vibrational modes. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the aromatic ring. Aromatic esters like tolyl isobutyrate also exhibit a characteristic "Rule of Three" pattern with strong absorptions for the C=O stretch and two C-O stretches.[2]

Vibrational Mode o-Tolyl Isobutyrate (cm⁻¹) m-Tolyl Isobutyrate (cm⁻¹) This compound (cm⁻¹)
C=O Stretch~1750-1735~1750-1735~1750-1735
Aromatic C=C Stretch~1600-1585, ~1500-1400~1600-1585, ~1500-1400~1600-1585, ~1500-1400
C-O Stretch~1300-1000~1300-1000~1300-1000
C-H Out-of-Plane Bending~770-730~810-750 & ~725-680~840-810

Note: The wavenumber ranges are typical for the respective vibrational modes and substitution patterns.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of the tolyl isobutyrate isomers will produce a molecular ion peak (M⁺) at m/z 178. While the molecular ion is the same for all three isomers, their fragmentation patterns can show subtle differences in the relative abundances of fragment ions, aiding in their differentiation. The most prominent fragmentation involves the loss of the isobutyryl group or parts of it.

Isomer Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)
o-Tolyl Isobutyrate 178108 (base peak), 71, 43
m-Tolyl Isobutyrate 178108, 71, 43 (expected)
This compound [3]178108 (base peak), 71, 43

Note: The base peak at m/z 108 corresponds to the tolyl cation. The relative intensities of the fragment ions may vary slightly between isomers, which can be a key differentiating factor in a detailed analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the tolyl isobutyrate isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 12-16 ppm

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of the liquid tolyl isobutyrate sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Mount the "sandwich" in the spectrometer's sample holder.

FTIR Acquisition Parameters:

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32. A background spectrum of the empty salt plates should be acquired under the same conditions and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the tolyl isobutyrate isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.

GC-MS Parameters (Illustrative):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Mode: Split or splitless, depending on the sample concentration. For a 100 µg/mL solution, a 1 µL injection in split mode (e.g., 20:1 split ratio) is appropriate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 5 minutes at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: At least 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of tolyl isobutyrate isomers.

Spectroscopic_Differentiation_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Tolyl Isobutyrate Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Analysis Analyze Chemical Shifts & Splitting Patterns NMR->NMR_Analysis IR_Analysis Analyze Fingerprint Region & Functional Group Bands IR->IR_Analysis MS_Analysis Analyze Retention Time & Fragmentation Pattern MS->MS_Analysis Ortho o-Tolyl Isobutyrate NMR_Analysis->Ortho Meta m-Tolyl Isobutyrate NMR_Analysis->Meta Para This compound NMR_Analysis->Para IR_Analysis->Ortho IR_Analysis->Meta IR_Analysis->Para MS_Analysis->Ortho MS_Analysis->Meta MS_Analysis->Para

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate and degradation of several classes of industrially relevant esters. The information presented is supported by experimental data from peer-reviewed literature and standardized testing guidelines, offering a comprehensive resource for assessing the environmental impact of these compounds.

Comparative Data on Ester Degradation

The environmental persistence of esters is primarily determined by their susceptibility to three main degradation pathways: hydrolysis, photolysis, and biodegradation. The rate of degradation is highly dependent on the chemical structure of the ester and the environmental conditions. The following tables summarize available quantitative data for various ester classes.

Hydrolysis Half-Life

Hydrolysis is a key abiotic degradation pathway for esters, where the ester bond is cleaved by reaction with water. The rate of hydrolysis is significantly influenced by pH and temperature.

Ester TypeCompoundpHTemperature (°C)Hydrolysis Half-Life (t½)
Simple Aliphatic Esters Methyl Acetate725~2 years
Ethyl Acetate725~2 years
Propyl Acetate725Not readily available
Butyl Acetate725Not readily available
Phthalate (B1215562) Esters Di-n-butyl phthalate (DBP)7Ambient50-360 days[1]
Butylbenzyl phthalate (BBP)7Ambient58-480 days[1]
Di(2-ethylhexyl) phthalate (DEHP)7Ambient390-1600 days[1]
Benzoate Esters Methyl Salicylate7.5Not Specified~22 days[2]
Methyl Salicylate9.22512.1 hours[2]
Ethyl BenzoateNot SpecifiedNot Specifiedt½ = 12 min (in rat liver microsomes)[3]
Methyl BenzoateNot SpecifiedNot Specifiedt½ = 15 min (in rat liver microsomes)[3]
Phosphate Esters GeneralNot SpecifiedNot SpecifiedGenerally slow, pH-dependent[4]
Photolysis

Photolysis is the degradation of a chemical due to the absorption of light. The rate of photolysis depends on the light intensity and the presence of photosensitizing agents in the environment.

Ester TypeCompoundConditionsPhotolysis Half-Life (t½)
Phthalate Esters Di-isononyl phthalate (DINP)Sunlight, pH 5-932-140 days[1]
Di-n-butyl phthalate (DBP)Sunlight, pH 5-950-360 days[1]
Butylbenzyl phthalate (BBP)Sunlight, pH 5-958-480 days[1]
Di(2-ethylhexyl) phthalate (DEHP)Sunlight, pH 5-9390-1600 days[1]
Simple Aliphatic Esters Methyl AcetatePhotochemically-produced hydroxyl radicalsNot readily available
Propyl AcetatePhotochemically-produced hydroxyl radicals~4.7 days[5]
Biodegradation

Biodegradation is the breakdown of organic compounds by microorganisms. It is often the most significant degradation pathway for many esters in the environment. The OECD 301 series of tests are commonly used to assess ready biodegradability.

Ester TypeCompoundTest MethodDuration (days)% Biodegradation
Acrylate Esters Methyl AcrylateOECD 301D2857-60%[6]
Ethyl AcrylateOECD 301D2857-60%[6]
Butyl AcrylateOECD 301D2857-60%[6]
Phthalate Esters Diethyl phthalate (DEP)Anaerobic sludgeNot Specifiedt½ = 8.6 days[7]
Di-n-butyl phthalate (DBP)Anaerobic sludgeNot Specifiedt½ = 5.1 days[7]
Di(2-ethylhexyl) phthalate (DEHP)Aerobic, soilNot SpecifiedSlower than shorter chain phthalates
Benzoate Esters Methyl Salicylate5-day BOD555-65% of theoretical[2]
Terephthalate Esters Poly(butylene adipate-co-terephthalate) (PBAT)Composting9181.9%[8]
Phosphate Esters GeneralRiver water, sewage<10 daysRapid biodegradation via hydrolysis[4]

Experimental Protocols

Standardized experimental protocols are crucial for generating comparable data on the environmental fate of chemicals. The following sections detail the methodologies for key degradation studies, with a focus on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Hydrolysis as a Function of pH (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: A sterile aqueous solution of the test substance, free of buffers, is prepared. The concentration is kept low to avoid influencing the pH.

  • pH Conditions: The test is typically conducted at pH 4, 7, and 9. Buffers that do not catalyze the hydrolysis reaction are used to maintain the pH.

  • Temperature: The experiment is performed at a constant temperature, usually 50 °C, to accelerate the reaction. Results are then extrapolated to environmentally relevant temperatures (e.g., 20-25 °C) using the Arrhenius equation.

  • Procedure: The test solutions are incubated in the dark to prevent photolysis. Aliquots are taken at specific time intervals.

  • Analysis: The concentration of the test substance in the aliquots is determined using a suitable analytical method (e.g., HPLC, GC).

  • Data Analysis: The rate constant (k) and the half-life (t½) of the hydrolysis reaction are calculated for each pH.

Direct Photolysis in Water (OECD Guideline 316)

Objective: To determine the rate of direct photolysis of a chemical in water when exposed to sunlight.

Methodology:

  • Test Solutions: A solution of the test substance in pure water is prepared. The concentration should be low enough to ensure that the solution is optically thin.

  • Light Source: A light source that simulates natural sunlight is used. This can be a xenon arc lamp or natural sunlight. The spectral distribution and intensity of the light source must be characterized.

  • Actinometry: A chemical actinometer is used to measure the light intensity to determine the quantum yield.

  • Procedure: The test solutions are irradiated in quartz cells at a constant temperature. A dark control is run in parallel to account for any non-photolytic degradation.

  • Analysis: The concentration of the test substance is measured at various time points using an appropriate analytical technique.

  • Data Analysis: The first-order rate constant and the photolysis half-life are calculated. The quantum yield, which is the efficiency of the photochemical process, is also determined.[2]

Ready Biodegradability - CO2 Evolution Test (OECD Guideline 301B)

Objective: To screen chemicals for ready biodegradability in an aerobic aqueous medium.

Methodology:

  • Inoculum: A mixed population of microorganisms, typically from the effluent of a wastewater treatment plant, is used as the inoculum.

  • Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Test Setup: The test mixture is incubated in the dark in a closed respirometer. The system is aerated with CO2-free air.

  • Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period. This is typically done by trapping the CO2 in a solution of barium or sodium hydroxide (B78521) and then titrating the remaining hydroxide, or by using an infrared CO2 analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.[9]

Visualizing Degradation Pathways and Workflows

Environmental Degradation Pathways of Esters

The following diagram illustrates the primary pathways for the degradation of esters in the environment.

G General Environmental Degradation Pathways of Esters cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Ester Ester (R-CO-OR') Hydrolysis Hydrolysis (+ H2O) Ester->Hydrolysis Chemical Photolysis Photolysis (+ hv) Ester->Photolysis Physical Biodegradation Biodegradation (Microorganisms) Ester->Biodegradation Biological CarboxylicAcid Carboxylic Acid (R-COOH) Hydrolysis->CarboxylicAcid Alcohol Alcohol (R'-OH) Hydrolysis->Alcohol TransformationProducts Phototransformation Products Photolysis->TransformationProducts Biodegradation->CarboxylicAcid Biodegradation->Alcohol Mineralization Mineralization (CO2 + H2O + Biomass) CarboxylicAcid->Mineralization Alcohol->Mineralization TransformationProducts->Mineralization G Experimental Workflow for OECD 301 Biodegradation Testing start Start prep Preparation of Test Medium and Inoculum start->prep setup Test Setup (Incubation in Respirometer) prep->setup monitoring Monitoring of Degradation Parameter (e.g., CO2 evolution) setup->monitoring data_collection Data Collection (over 28 days) monitoring->data_collection analysis Data Analysis (% Biodegradation vs. Time) data_collection->analysis pass_fail Pass/Fail Assessment (10-day window criterion) analysis->pass_fail readily_biodegradable Readily Biodegradable pass_fail->readily_biodegradable Pass not_readily_biodegradable Not Readily Biodegradable pass_fail->not_readily_biodegradable Fail end End readily_biodegradable->end not_readily_biodegradable->end

References

A Comparative Guide to Sourcing p-Tolyl Isobutyrate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of commercially available p-tolyl isobutyrate analytical standards, offering insights into their sourcing, purity, and analytical characterization. This document also includes detailed experimental protocols for in-house verification and a logical workflow for standard selection and validation.

Comparison of this compound Analytical Standards

Sourcing an appropriate analytical standard for this compound requires careful consideration of purity, potential impurities, and the supplier's quality control procedures. While many suppliers offer this compound, the level of characterization and available data can vary significantly. The following table summarizes the offerings from several prominent suppliers. Please note that while direct Certificates of Analysis were not publicly available, the information is compiled from product pages and safety data sheets.

SupplierStated PurityAnalytical MethodPotential Impurities (based on synthesis)Notes
TCI America™ (via Fisher Scientific)≥97.0%[1]Gas Chromatography (GC)[1]p-Cresol (B1678582), Isobutyric acid, residual solventsA widely available option with a specified purity.
Benchchem >97.0% (GC)[2]Gas Chromatography (GC)[2]p-Cresol, Isobutyric acid, residual solventsProvides a clear purity specification determined by GC.
CP Lab Safety min 97% (GC)Gas Chromatography (GC)p-Cresol, Isobutyric acid, residual solventsAnother supplier with a defined minimum purity by GC.
Sigma-Aldrich (AldrichCPR)Not specifiedNot specifiedp-Cresol, Isobutyric acid, residual solventsProduct is sold "as-is," and the buyer is responsible for confirming identity and purity[3].
Santa Cruz Biotechnology Not specified on the product pageNot specifiedp-Cresol, Isobutyric acid, residual solventsCertificate of Analysis is available for specific lots[4].
Tokyo Chemical Industry (TCI) >97.0% (GC)[5]Gas Chromatography (GC)[5]p-Cresol, Isobutyric acid, residual solventsOffers a defined purity level with GC as the analytical method.

Disclaimer: The impurity profiles are theoretical and based on the common synthesis route (Fischer-Speier esterification of p-cresol and isobutyric acid). Actual impurity profiles will vary by manufacturer and batch. It is crucial to obtain a lot-specific Certificate of Analysis for critical applications.

Experimental Protocols for Standard Verification

To ensure the quality and suitability of a this compound analytical standard for its intended use, independent verification is recommended. Below are detailed protocols for identity confirmation, purity assessment, and impurity profiling.

Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the this compound standard in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard ¹H acquisition.

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: -2 to 10 ppm.

    • Data Analysis: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

  • Expected Chemical Shifts (ppm):

    • ~1.2 (d, 6H, -CH(CH₃)₂)

    • ~2.3 (s, 3H, Ar-CH₃)

    • ~2.7 (sept, 1H, -CH(CH₃)₂)

    • ~6.9 (d, 2H, Ar-H ortho to O)

    • ~7.1 (d, 2H, Ar-H meta to O)

Purity Assessment and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of the standard and identify any volatile impurities.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

    • Instrumentation:

      • Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (split mode, e.g., 50:1)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Hold: 5 minutes at 280 °C.

    • MS Conditions (for identification):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-400 amu.

    • Data Analysis:

      • Purity: Calculate the area percentage of the this compound peak from the FID chromatogram.

      • Impurity Identification: Identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST). Pay close attention to peaks corresponding to p-cresol and isobutyric acid.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Objective: To provide an orthogonal method for purity determination and quantitative analysis.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the this compound standard at 1 mg/mL in acetonitrile (B52724). Prepare a series of calibration standards by diluting the stock solution.

    • Instrumentation:

      • HPLC system with a UV detector.

      • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of the analytical standard solution using the calibration curve.

      • Assess purity by calculating the area percentage of the main peak.

Workflow for Selection and Validation of Analytical Standards

The following diagram illustrates a logical workflow for selecting and validating a this compound analytical standard for use in a regulated or quality-controlled environment.

Workflow for Analytical Standard Selection and Validation cluster_0 Phase 1: Sourcing and Initial Assessment cluster_1 Phase 2: In-house Verification cluster_2 Phase 3: Implementation A Identify Potential Suppliers B Request/Download Product Specifications & CoA A->B C Compare Stated Purity and Analytical Data B->C D Select Candidate Standard(s) C->D E Perform Identity Confirmation (e.g., NMR, MS) D->E Procure Standard H Does it meet requirements? E->H F Conduct Purity Assessment (e.g., GC, HPLC) F->H G Profile and Identify Impurities G->H H->A No, Re-evaluate Suppliers I Qualify for Intended Use H->I Yes J Document and Archive All Data I->J K Release for Routine Use J->K

Caption: A logical workflow for the selection and validation of analytical standards.

Signaling Pathway for Method Validation

The validation of the analytical methods described above should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The following diagram outlines the key parameters to be assessed.

Key Parameters for Analytical Method Validation cluster_0 Method Performance Characteristics cluster_1 Precision Sub-types Specificity Specificity/ Selectivity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range Range->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Repeatability->ValidatedMethod Intermediate->ValidatedMethod Reproducibility->ValidatedMethod

Caption: Key parameters for the validation of an analytical method.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Aromatic Esters: A Roadmap for Cresyl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its chemical structure.[1] By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can predict the activity of new, untested compounds.[2][3] This computational approach is instrumental in drug discovery and toxicology for prioritizing synthesis and testing, thereby saving time and resources.[1][4]

General Workflow for QSAR Model Development

The development of a robust QSAR model follows a structured workflow, from data collection to model validation and application. This process is essential for ensuring the predictive power and reliability of the resulting model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application DataCollection Dataset Collection (Structures & Biological Activity) StructurePrep Molecular Structure Preparation & Optimization DataCollection->StructurePrep DataSplit Data Splitting (Training & Test Sets) StructurePrep->DataSplit DescriptorCalc Descriptor Calculation (2D, 3D, etc.) DataSplit->DescriptorCalc FeatureSelection Feature Selection DescriptorCalc->FeatureSelection ModelBuilding Model Building (e.g., MLR, PLS, ML) FeatureSelection->ModelBuilding ModelValidation Model Validation (Internal & External) ModelBuilding->ModelValidation ApplicabilityDomain Applicability Domain Definition ModelValidation->ApplicabilityDomain Interpretation Mechanistic Interpretation ModelValidation->Interpretation Prediction Prediction for New Compounds ApplicabilityDomain->Prediction

Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Comparative Analysis of QSAR Models for Aromatic and Phenolic Esters

Due to the absence of specific QSAR studies on cresyl esters, this section presents a comparative analysis of QSAR models developed for structurally related aromatic and phenolic esters. The data is compiled from various studies and showcases different biological endpoints, molecular descriptors, and statistical methods.

Table 1: Comparison of 2D-QSAR Models for Aromatic and Phenolic Compounds
Biological Activity (Endpoint)Organism/TargetCompound ClassKey DescriptorsStatistical MethodStatistical MetricsReference
Algal Toxicity (log(1/EC50))Chlorella vulgarisAromatic Compoundslog Kow, Elumo, Amax, 0χvMLR, PLSr² = 0.84 - 0.86, r²CV = 0.82 - 0.84[2]
Dopamine (B1211576) Transporter Affinity (-logKi)Human Dopamine TransporterArylsubstituted cycloalkenecarboxylic acid methyl estersELUMO, EHOMO, σp2D QSAR-[5]
Antibacterial Activity (BLD)E. coli, S. aureusPolyphenolsLipophilicity, Electronic and Charge Properties--[3]
Antioxidant Activity-Substituted PhenolsHeat of formation (Hf), Elumo-r, Ehomo, Number of OH groups--[6]

Abbreviations: EC50 (Half maximal effective concentration), Ki (Inhibition constant), BLD (Bacterial Load Difference), MLR (Multiple Linear Regression), PLS (Partial Least Squares), log Kow (Octanol-water partition coefficient), Elumo (Energy of the Lowest Unoccupied Molecular Orbital), Ehomo (Energy of the Highest Occupied Molecular Orbital), Amax (Maximum absorption wavelength), 0χv (Zero-order valence connectivity index), σp (Hammett constant for para-substituents).

Table 2: Comparison of 3D-QSAR Models for Aromatic Esters and Related Compounds
Biological Activity (Endpoint)TargetCompound Class3D-QSAR MethodKey FieldsStatistical Metrics (Training Set)Statistical Metrics (Test Set)Reference
InhA InhibitionEnoyl Acyl Carrier Protein Reductase (InhA)ArylcarboxamidesCoMFA, CoMSIASteric, Electrostaticq² = 0.621, r² = 0.972r²pred = 0.685[7]
Aromatase InhibitionAromataseSteroidal Aromatase InhibitorsCoMFA, CoMSIA-q² = 0.636 - 0.843, r²ncv = 0.988 - 0.989r²pred = 0.601 - 0.658[8]
FAAH Inhibition (pIC50)Fatty Acid Amide Hydrolase (FAAH)Piperazine-CarboxamidesCoMSIASteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptorq² = 0.734r²test = 0.966[9]
Toxicity (LD50)RatsPhthalate EstersCoMFA, CoMSIAElectrostaticq² = 0.522 - 0.621-[10]

Abbreviations: CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), q² (Cross-validated r²), r² (Non-cross-validated r²), r²pred or r²test (Predictive r² for the external test set), IC50 (Half maximal inhibitory concentration), LD50 (Median lethal dose).

Experimental Protocols: A Methodological Overview

The reliability of a QSAR model is fundamentally dependent on the quality of the input data and the rigor of the experimental and computational methods employed.

Biological Activity Assays
  • Toxicity Assays: For aquatic toxicity, as seen in studies on aromatic compounds, a common endpoint is the inhibition of algal growth (e.g., Chlorella vulgaris) or the immobilization of aquatic invertebrates (e.g., Daphnia magna).[2][6] The endpoint is typically the EC50 or IGC50 (50% growth inhibitory concentration), determined by exposing the organisms to a range of concentrations of the test compounds.[11] For mammalian toxicity, endpoints like LD50 in rats are often used.[10]

  • Enzyme Inhibition Assays: For activities like enzyme inhibition (e.g., aromatase, FAAH), in vitro assays are conducted to determine the IC50 values.[8][9][12] These assays measure the concentration of the compound required to inhibit the activity of the target enzyme by 50%.

  • Receptor Binding Assays: To determine the affinity of compounds for a specific receptor, such as the dopamine transporter, radioligand binding assays are commonly used to derive the inhibition constant (Ki).[5]

Computational Methods
  • Molecular Modeling and Alignment: For 3D-QSAR, the three-dimensional structures of the molecules are generated and optimized using computational chemistry software. A crucial step is the alignment of the molecules in the dataset, which can be done based on a common substructure, a pharmacophore model, or docking into a receptor active site.[7][9]

  • Descriptor Calculation: A wide range of molecular descriptors can be calculated.

    • 2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and physicochemical properties (e.g., molecular weight, logP, E-state indices).[2][6]

    • 3D Descriptors: These are derived from the 3D coordinates of the atoms and include steric and electrostatic fields (used in CoMFA and CoMSIA), solvent-accessible surface area, and molecular volume.[7][9][10]

  • Statistical Analysis and Model Building:

    • Regression Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build the QSAR equation.[2][13]

    • Machine Learning: Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are also employed.

  • Model Validation: This is a critical step to assess the robustness and predictive ability of the QSAR model.

    • Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation (yielding q²) are used.

    • External Validation: The model's predictive power is tested on an external set of compounds (the test set) that was not used in model development, yielding a predictive r² (r²pred).[14][15]

    • Y-Randomization: The biological activity data is randomly shuffled to ensure that the obtained model is not due to a chance correlation.

Potential Signaling Pathways and Mechanisms of Action for Cresyl Esters

While specific signaling pathways for cresyl esters are not detailed in the QSAR literature, related organophosphate esters have been shown to interact with nuclear receptors. For instance, cresyl diphenyl phosphate (B84403) can bind to and activate the Liver X Receptor α (LXRα), a key regulator of lipid metabolism.

Signaling_Pathway CresylEster Cresyl Ester (e.g., CDP) LXR Liver X Receptor α (LXRα) CresylEster->LXR Binds & Activates LXR_RXR LXRα/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LRE LXR Response Element (on DNA) LXR_RXR->LRE Binds to GeneTranscription Target Gene Transcription LRE->GeneTranscription Promotes Lipogenesis Increased Lipogenesis GeneTranscription->Lipogenesis Leads to Steatosis Hepatic Steatosis Lipogenesis->Steatosis

Caption: Potential signaling pathway for cresyl esters based on the action of cresyl diphenyl phosphate (CDP).

This pathway illustrates how a cresyl ester could potentially induce a biological effect, providing a basis for selecting relevant biological endpoints for future QSAR studies.

Conclusion and Future Directions

This guide demonstrates that while direct QSAR studies on cresyl esters are currently lacking, a substantial body of research on related aromatic and phenolic esters provides a solid foundation for initiating such studies. By leveraging the methodologies, descriptors, and endpoints from these analogous studies, researchers can design and execute robust QSAR analyses for cresyl esters. Future work should focus on generating high-quality, homogeneous biological activity data for a series of cresyl esters to develop specific and predictive QSAR models. Such models would be invaluable for predicting the toxicity and pharmacological activity of this important class of chemicals, ultimately contributing to safer chemical design and more efficient drug discovery.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of p-Tolyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential safety and logistical information for the proper disposal of p--Tolyl isobutyrate, offering step-by-step guidance to ensure operational safety and regulatory compliance.

Chemical Profile and Hazards

p-Tolyl isobutyrate is a combustible liquid with a strong floral odor, characterized as moderately toxic upon ingestion and skin contact. When heated to decomposition, it can emit acrid smoke and irritating fumes. Due to these properties, it is imperative that this compound be disposed of as hazardous waste, in accordance with all federal, state, and local regulations. Improper disposal, such as pouring it down the drain, is not only a safety hazard but also a violation of environmental regulations.

Quantitative Data for Disposal

While specific disposal-related quantitative data for this compound is not extensively available, the following table summarizes its key physical and toxicological properties that inform its classification as a hazardous material.

PropertyValueSource
Flash Point 96.11 °C (205 °F)[1]
Toxicity Moderately toxic by ingestion and skin contact.[2]
GHS Classification Not classified as hazardous under GHS by some sources, but its combustible nature and moderate toxicity warrant handling as hazardous waste.[1][3]
Environmental Fate Not expected to be Persistent, Bioaccumulative, and Toxic (PBT).

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for the management of combustible and moderately toxic chemical waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound with other waste streams, especially incompatible chemicals such as strong acids, bases, or oxidizing agents, to prevent dangerous reactions.

2. Container Selection and Management:

  • Use a chemically compatible container for waste accumulation. Plastic is often preferred. The container must be in good condition, with a secure, tight-fitting lid.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

3. Storage in Satellite Accumulation Area (SAA):

  • The SAA must be in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and direct sunlight.

  • Ensure the SAA is clearly marked.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.

4. Arranging for Disposal:

  • Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.

  • Provide them with all necessary information about the waste, including its identity and any potential hazards.

5. Handling Empty Containers:

  • An "empty" container that held this compound may still contain hazardous residue.

  • To decontaminate the container, triple-rinse it with a suitable solvent (such as ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as regular waste, but be sure to deface or remove the original label.

Disposal "Don'ts":

  • NEVER pour this compound down the sink or into any drain.

  • NEVER dispose of this compound in the regular trash.

  • NEVER mix it with incompatible waste materials.

Emergency Procedures

In the event of a spill, immediately alert personnel in the area. For a small spill, if you are trained and have the appropriate personal protective equipment (PPE) and spill kit, you may clean it up. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Disposal cluster_empty Empty Container start This compound waste generated identify Identify as Hazardous Waste start->identify label_container Label a compatible waste container identify->label_container collect_waste Collect waste in the designated container label_container->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa triple_rinse Triple-rinse with solvent collect_waste->triple_rinse Container is empty contact_ehs Contact EHS for pickup store_saa->contact_ehs dispose Professional disposal contact_ehs->dispose collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container triple_rinse->dispose_container collect_rinsate->store_saa

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling p-Tolyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for p-Tolyl Isobutyrate

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step guidance for laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is moderately toxic upon ingestion and skin contact and can cause skin and eye irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Butyl rubber or neoprene gloves are recommended for handling this compound, as they provide good resistance to esters. Always inspect gloves for degradation or punctures before use.

    • Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of splashing, chemical-resistant overalls or an apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Quantitative Safety Data

While specific Occupational Exposure Limits (OELs) from bodies like OSHA or NIOSH have not been established for this compound, the following toxicological thresholds provide valuable guidance for risk assessment.

ParameterValueSource
Threshold of Toxicological Concern (TTC) - Repeated Dose 0.03 mg/kg/day[1]
Threshold of Toxicological Concern (TTC) - Reproductive Toxicity 0.03 mg/kg/day[1]
Threshold of Toxicological Concern (TTC) - Local Respiratory 1.4 mg/day[1]
Dermal Sensitization Threshold (DST) - Reactive Materials 64 µg/cm²[1]

Operational and Disposal Plan

Pre-Handling Procedures
  • Step 1: Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.

  • Step 2: Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all required laboratory equipment and have a chemical spill kit readily accessible.

  • Step 3: Verify Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.

Handling this compound
  • Step 1: Don PPE: Put on all required personal protective equipment as specified above.

  • Step 2: Dispensing: Handle this compound within a chemical fume hood.[2][3] When transferring the liquid, use appropriate tools to minimize the generation of aerosols.

  • Step 3: Storage: Keep the container tightly closed when not in use.[2][3] Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

Spill Management
  • Step 1: Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Step 2: Containment: For small spills, contain the liquid using a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Step 3: Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, appropriately labeled container for hazardous waste.

  • Step 4: Decontamination: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Plan
  • Step 1: Waste Collection: Collect all this compound waste, including contaminated consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Step 2: Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.

  • Step 3: Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal RiskAssessment Risk Assessment GatherPPE Gather PPE & Spill Kit RiskAssessment->GatherPPE VerifyVentilation Verify Ventilation GatherPPE->VerifyVentilation DonPPE Don Appropriate PPE VerifyVentilation->DonPPE Dispense Dispense in Fume Hood DonPPE->Dispense Store Store Properly Dispense->Store Spill Spill Occurs Dispense->Spill Potential CollectWaste Collect in Labeled Container Dispense->CollectWaste After Use Store->CollectWaste Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain with Absorbent Evacuate->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Decontaminate->CollectWaste StoreWaste Store Waste Securely CollectWaste->StoreWaste ProfessionalDisposal Dispose via Licensed Vendor StoreWaste->ProfessionalDisposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.